Product packaging for Everolimus(Cat. No.:CAS No. 159351-69-6)

Everolimus

Cat. No.: B549166
CAS No.: 159351-69-6
M. Wt: 958.2 g/mol
InChI Key: HKVAMNSJSFKALM-GKUWKFKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Everolimus is a macrocyclic lactone that is rapamycin in which the hydroxy group attached to the cyclohexyl moiety has been converted into the corresponding 2-hydroxyethyl ether. It is an immunosuppressant and antineoplastic agent. It has a role as an antineoplastic agent, an immunosuppressive agent, a mTOR inhibitor, an anticoronaviral agent and a geroprotector. It is a primary alcohol, a secondary alcohol, an ether, a cyclic ketone, a cyclic acetal and a macrolide lactam. It is functionally related to a member of sirolimus.
This compound is a derivative of Rapamycin (sirolimus), and works similarly to Rapamycin as an mTOR (mammalian target of rapamycin) inhibitor. It is currently used as an immunosuppressant to prevent rejection of organ transplants. In a similar fashion to other mTOR inhibitors this compound' effect is solely on the mTORC1 protein and not on the mTORC2 protein.
This compound is a Kinase Inhibitor and mTOR Inhibitor Immunosuppressant. The mechanism of action of this compound is as a Protein Kinase Inhibitor and Cytochrome P450 3A4 Inhibitor and Cytochrome P450 2D6 Inhibitor and mTOR Inhibitor. The physiologic effect of this compound is by means of Decreased Immunologic Activity.
This compound is an inhibitor of cell proliferation and immunosuppressive agent that is used alone or in combination with calcineurin inhibitors to prevent cellular rejection after organ transplantation, and in combination with other anticancer agents as treatment of advanced renal cell and other cancers. This compound therapy can be associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.
This compound is a derivative of the natural macrocyclic lactone sirolimus with immunosuppressant and anti-angiogenic properties. In cells, this compound binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target of Rapamycin (mTOR), a key regulatory kinase. Inhibition of mTOR activation results in the inhibition of T lymphocyte activation and proliferation associated with antigen and cytokine (IL-2, IL-4, and IL-15) stimulation and the inhibition of antibody production. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 19 approved and 115 investigational indications. This drug has a black box warning from the FDA.
A derivative of sirolimus and an inhibitor of TOR SERINE-THREONINE KINASES. It is used to prevent GRAFT REJECTION in heart and kidney transplant patients by blocking cell proliferation signals. It is also an ANTINEOPLASTIC AGENT.
See also: Sirolimus (broader).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H83NO14 B549166 Everolimus CAS No. 159351-69-6

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAMNSJSFKALM-GKUWKFKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040599
Record name Everolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

958.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159351-69-6
Record name Everolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159351-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Everolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159351696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Everolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Everolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EVEROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HW64Q8G6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EVEROLIMUS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Everolimus: A Deep Dive into the Molecular Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Everolimus is an orally administered, second-generation inhibitor of the mammalian target of rapamycin (mTOR), a pivotal serine/threonine kinase in cellular signaling.[1][2] It exerts its potent anti-proliferative and anti-angiogenic effects primarily through the allosteric inhibition of the mTOR Complex 1 (mTORC1).[3][4] By forming a complex with the intracellular protein FKBP12, this compound effectively halts downstream signaling cascades crucial for cell growth, proliferation, and metabolism.[3][5] This targeted action leads to cell cycle arrest, inhibition of protein synthesis, and a reduction in tumor angiogenesis, making it a valuable therapeutic agent in various malignancies, including renal cell carcinoma, breast cancer, and neuroendocrine tumors.[6][7] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's anticancer activity, details key experimental methodologies for its study, and presents quantitative data on its efficacy.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Growth

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling network that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[6][8] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][9] The pathway is typically activated by growth factors binding to receptor tyrosine kinases, which in turn activates PI3K.[8] Activated PI3K phosphorylates and activates AKT, a serine/threonine kinase that subsequently activates mTOR through a series of intermediate steps.[8]

mTOR functions as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[3][4]

  • mTORC1 is composed of mTOR, raptor, and mLST8 and is sensitive to inhibition by this compound.[4] It acts as a central processor of signals from nutrients, energy levels, and growth factors to control protein synthesis, lipid synthesis, and autophagy.[6]

  • mTORC2 , which includes mTOR, rictor, and mLST8, is generally considered insensitive to acute this compound treatment at clinically relevant concentrations.[1][4] Its primary role is to activate AKT through phosphorylation at the Serine 473 site, contributing to cell survival and proliferation.[4]

dot

PI3K_AKT_mTOR_Pathway Figure 1: Overview of the PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Outcomes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Angiogenesis Angiogenesis mTORC1->Angiogenesis mTORC2 mTORC2 (mTOR, Rictor, mLST8) mTORC2->AKT Activates (Feedback) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Figure 1: Overview of the PI3K/AKT/mTOR Signaling Pathway

Core Mechanism of Action of this compound

This compound is a derivative of rapamycin (sirolimus) and functions as a highly specific, allosteric inhibitor of mTORC1.[1][5] Its mechanism is not based on direct inhibition of the mTOR kinase domain at pharmacologically achievable concentrations but rather on a gain-of-function mechanism involving an intracellular receptor.[4]

Binding to FKBP12 and Allosteric Inhibition of mTORC1

The primary action of this compound begins with its diffusion across the cell membrane and high-affinity binding to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[3][4][5] This creates a drug-protein complex (this compound-FKBP12).[3] This complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex.[2][10] This binding event does not block the catalytic site but allosterically inhibits mTORC1 activity, preventing it from phosphorylating its key downstream substrates.[2][4]

dot

Everolimus_MoA Figure 2: Molecular Mechanism of this compound Action cluster_inhibition Inhibition Cascade cluster_downstream Downstream Consequences This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Binds & Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates pS6K1 p-S6K1 (Active) p4EBP1 p-4E-BP1 (Inactive) eIF4E eIF4E _4EBP1->eIF4E Sequesters Translation Cap-Dependent Translation pS6K1->Translation Promotes p4EBP1->eIF4E Releases eIF4E->Translation Initiates

Figure 2: Molecular Mechanism of this compound Action
Downstream Effects of mTORC1 Inhibition

The inhibition of mTORC1 by the this compound-FKBP12 complex leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.[3]

mTORC1 controls protein synthesis primarily through two key substrates: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][6]

  • S6K1: this compound prevents the mTORC1-mediated phosphorylation and activation of S6K1.[4] Active S6K1 normally phosphorylates the ribosomal protein S6 (RPS6) and other components of the translational machinery, promoting the translation of a specific class of mRNAs known as 5' TOP (terminal oligopyrimidine tract) mRNAs, which encode for ribosomal proteins and elongation factors.[11] Inhibition of S6K1 thus leads to a broad reduction in translational capacity and protein synthesis.[11]

  • 4E-BP1: In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from assembling the eIF4F complex required for cap-dependent translation initiation.[4] mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E, thereby allowing translation to proceed.[4] this compound treatment maintains 4E-BP1 in its active, hypophosphorylated state, sequestering eIF4E and potently inhibiting the translation of key pro-proliferative proteins like c-Myc and Cyclin D1.[4][12]

By suppressing the synthesis of critical cell cycle regulators, this compound effectively blocks the progression of cancer cells from the G1 to the S phase of the cell cycle.[5] A key target in this process is Cyclin D1. The inhibition of Cyclin D1 synthesis, a direct consequence of reduced cap-dependent translation, prevents the formation of active Cyclin D1-CDK4/6 complexes.[13] This leads to the dephosphorylation and activation of the retinoblastoma (Rb) tumor suppressor protein, which then halts cell cycle progression at the G1 checkpoint.[13] Some studies also suggest that this compound can stimulate the autophagy-mediated degradation of Cyclin D1, further contributing to G1 arrest.[13]

This compound also exhibits significant anti-angiogenic properties.[1] It reduces the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is activated under hypoxic conditions common in solid tumors.[4][5] By inhibiting mTORC1, this compound can suppress the translation of HIF-1α mRNA.[4] This leads to a subsequent decrease in the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic cytokine, thereby starving the tumor of its required blood supply.[1][3]

Quantitative Analysis of this compound Activity

The anti-proliferative effect of this compound varies across different cancer cell types.[1] This sensitivity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.

In Vitro Efficacy

This compound demonstrates potent growth-inhibitory activity against a broad range of tumor cell lines, with IC50 values typically ranging from the sub-nanomolar to the low micromolar range.[1][4]

Cell Line Cancer Type Exposure Time IC50 Value (nM) Reference
BT474Breast CancerNot Specified71[14]
Primary Breast Cancer CellsBreast CancerNot Specified156[14]
NCI-H460Non-Small Cell Lung CancerNot Specified65.94 ± 1.35[15]
NCI-H661Non-Small Cell Lung CancerNot Specified23.18 ± 1.34[15]
MCF-7Breast Cancer48 hours~200[16]
Caki-2Renal Cell Carcinoma72 hours>10,000[17]
Caki-2Renal Cell Carcinoma168 hours1,006[17]
786-ORenal Cell Carcinoma72 hours>10,000[17]
786-ORenal Cell Carcinoma168 hours1,151[17]

Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines. Note the significant difference in IC50 for renal cell lines with shorter vs. longer exposure times, highlighting the cytostatic rather than cytotoxic nature of the drug.[1][17]

Pharmacodynamic Biomarkers

The activity of this compound in clinical and preclinical settings is often monitored by measuring the phosphorylation status of downstream mTORC1 targets. A significant reduction in the phosphorylation of S6 and 4E-BP1 serves as a robust pharmacodynamic biomarker of target engagement.[18][19]

Biomarker Treatment System Effect Reference
p-S610 mg/day or ≥50 mg/weekPatient TumorsNear complete inhibition[19]
p-4E-BP110 mg/day or ≥50 mg/weekPatient TumorsSignificant inhibition[19]
p-S6This compoundT-cell Lymphoma Cell LinesComplete inhibition[12][20]
p-4E-BP1This compoundExplant Human Breast TissuesSignificant reduction[21]
Protein Synthesis1 µM this compoundRCC Cell LinesSignificant decrease[11]

Table 2: Pharmacodynamic Effects of this compound on mTORC1 Signaling. Inhibition of downstream effector phosphorylation confirms the on-target activity of the drug.

Key Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a set of standard molecular and cell biology techniques.

Cell Viability and Proliferation Assay (e.g., WST-1/MTT)

This assay is used to determine the IC50 value of this compound by measuring the metabolic activity of cultured cells, which correlates with cell number.

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48, 72, or 168 hours).[15][17] Include a vehicle-only control (e.g., DMSO).

  • Reagent Incubation: Add 10 µL of a tetrazolium salt-based reagent (like WST-1 or MTT) to each well and incubate for 1-4 hours at 37°C. Viable cells will metabolize the salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Western Blotting for Phosphoprotein Analysis

Western blotting is the gold-standard method for assessing the phosphorylation status of mTOR pathway proteins.[22][23]

dot

WB_Workflow Figure 3: General Experimental Workflow for Western Blotting A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (e.g., 5% BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-S6) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Quantification I->J

Figure 3: General Experimental Workflow for Western Blotting
  • Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein solution (e.g., 5% Bovine Serum Albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-S6 Ser235/236, phospho-4E-BP1 Thr37/46) overnight at 4°C. Also, probe separate blots with antibodies against the total protein (e.g., total S6) as a loading control.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro mTOR Kinase Assay

This cell-free assay directly measures the ability of this compound to inhibit mTORC1's kinase activity.[24]

  • Component Preparation: Purify active mTORC1 complex from cultured cells (e.g., HEK293E cells stimulated with insulin).[25] Purify an inactive kinase substrate, such as recombinant S6K1 or 4E-BP1.[24] Prepare the this compound-FKBP12 complex.

  • Kinase Reaction: In a microcentrifuge tube, combine the active mTORC1, the substrate protein, and varying concentrations of the this compound-FKBP12 complex in a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 5 mM MnCl₂).[24]

  • Initiation: Start the reaction by adding ATP (e.g., 100 µM).[24] Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products via Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 Thr389) to determine the extent of inhibition.

Mechanisms of Resistance to this compound

Despite its efficacy, both intrinsic and acquired resistance to this compound can limit its clinical utility.

Feedback Activation of Akt

A major mechanism of resistance involves the loss of a negative feedback loop. S6K1, when activated by mTORC1, normally phosphorylates and promotes the degradation of Insulin Receptor Substrate 1 (IRS-1).[4] When this compound inhibits mTORC1 and S6K1, this negative feedback is lost, leading to the stabilization of IRS-1.[4] This enhances signaling upstream through PI3K to AKT. Furthermore, mTORC2, which is insensitive to this compound, can then phosphorylate and fully activate this pool of AKT, promoting cell survival signals that counteract the anti-proliferative effects of mTORC1 inhibition.[4][12]

Genetic Mutations

Acquired resistance can also arise from genetic mutations.

  • mTOR Mutations: Mutations within the FRB domain of mTOR can prevent the this compound-FKBP12 complex from binding, rendering the drug ineffective.

  • TSC1/TSC2 Mutations: While inactivating mutations in the TSC1 or TSC2 genes (negative regulators of mTOR) can confer initial hypersensitivity to this compound, secondary mutations in mTOR can override this sensitivity.

dot

Resistance_Mechanisms Figure 4: Key Mechanisms of this compound Resistance cluster_feedback Feedback Activation of AKT cluster_mutation Genetic Mutation Everolimus_fb This compound mTORC1_fb mTORC1 Everolimus_fb->mTORC1_fb S6K1_fb S6K1 mTORC1_fb->S6K1_fb IRS1_fb IRS-1 S6K1_fb->IRS1_fb Negative Feedback (Lost) PI3K_fb PI3K IRS1_fb->PI3K_fb Upregulated Signaling AKT_fb AKT PI3K_fb->AKT_fb Survival_fb Cell Survival AKT_fb->Survival_fb mTORC2_fb mTORC2 mTORC2_fb->AKT_fb Activates Complex_mut This compound-FKBP12 Complex mTOR_mut Mutated mTOR (FRB Domain) Complex_mut->mTOR_mut Binding Fails mTORC1_mut Active mTORC1 mTOR_mut->mTORC1_mut Remains Active

Figure 4: Key Mechanisms of this compound Resistance

Conclusion

This compound represents a cornerstone of targeted therapy, with a well-defined mechanism of action centered on the specific inhibition of the mTORC1 complex. By disrupting the crucial PI3K/AKT/mTOR signaling axis, it effectively reduces cancer cell proliferation, growth, and angiogenesis. The drug's activity is mediated through its binding to FKBP12 and subsequent allosteric inhibition of mTORC1, which prevents the phosphorylation of key downstream effectors like S6K1 and 4E-BP1.[1][3] This leads to a profound suppression of protein synthesis and G1 cell cycle arrest.[5][13] Understanding the quantitative aspects of its efficacy, the experimental protocols used for its characterization, and the molecular mechanisms of resistance is critical for optimizing its clinical use and developing next-generation strategies to overcome treatment failure.

References

Everolimus and mTOR Pathway Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of everolimus, a critical inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. It details the molecular interactions, downstream cellular consequences, and key experimental methodologies used to characterize its activity.

Introduction to the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2] It integrates signals from a variety of upstream cues, including growth factors, nutrients (especially amino acids), energy levels, and cellular stress.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][5]

  • mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and Deptor, mTORC1 is a master regulator of cell growth.[1][3] It promotes anabolic processes like protein and lipid synthesis while limiting catabolic processes such as autophagy.[3][6] Its activity is sensitive to inhibition by rapamycin and its analogs, like this compound.[3]

  • mTORC2: Composed of mTOR, Rictor, mSIN1, GβL, PRR5/Protor-1, and DEPTOR, mTORC2 is primarily involved in regulating cellular survival and cytoskeletal dynamics.[3] It is considered relatively resistant to acute inhibition by rapamycin-class drugs, although prolonged treatment can interfere with its assembly and function.[7][8]

Dysregulation of the mTOR pathway is a common feature in various diseases, most notably in cancer, where it contributes to uncontrolled cell growth, proliferation, and angiogenesis.[5][6] This makes mTOR a key target for anticancer therapy.[9]

This compound: Mechanism of Action

This compound (RAD001) is an orally bioavailable derivative of rapamycin that functions as a potent and specific inhibitor of mTORC1.[9][10] Its mechanism is not a direct inhibition of the mTOR kinase domain but an allosteric one, mediated by an intracellular protein.

  • Binding to FKBP12: After entering the cell, this compound binds with high affinity to the immunophilin FK506-binding protein 12 (FKBP12).[7][11]

  • Formation of an Inhibitory Complex: The resulting this compound-FKBP12 complex acts as the functional inhibitor.[11][12]

  • Inhibition of mTORC1: This complex binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[7][12] This interaction prevents mTORC1 from associating with its downstream substrates, effectively blocking its signaling activity.[7]

This targeted inhibition of mTORC1 leads to a reduction in cell proliferation, growth, and angiogenesis.[13][14]

cluster_cell Cytoplasm This compound This compound Complex This compound-FKBP12 Complex This compound->Complex FKBP12 FKBP12 FKBP12->Complex mTORC1 mTORC1 (Active) Complex->mTORC1 Binds to FRB Domain mTORC1_inhibited mTORC1 (Inactive) mTORC1->mTORC1_inhibited Inhibition caption This compound forms a complex with FKBP12 to allosterically inhibit mTORC1.

Caption: this compound forms a complex with FKBP12 to allosterically inhibit mTORC1.

The mTOR Signaling Cascade

This compound-mediated inhibition of mTORC1 disrupts critical upstream and downstream signaling events that govern cellular functions.

3.1 Upstream Regulation of mTORC1

mTORC1 integrates signals from growth factors via the PI3K/Akt pathway.

  • Growth Factor Signaling: Growth factors bind to receptor tyrosine kinases (RTKs), activating Phosphoinositide 3-kinase (PI3K).[5]

  • Akt Activation: PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).[1][5]

  • TSC Complex Inhibition: A key negative regulator of mTORC1 is the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[1] Activated Akt phosphorylates and inhibits the TSC complex.[8][14]

  • Rheb Activation: The TSC complex functions as a GTPase-activating protein (GAP) for the small G-protein Ras homolog enriched in brain (Rheb).[1][3] When the TSC complex is inhibited by Akt, Rheb remains in its active, GTP-bound state.

  • mTORC1 Activation: GTP-bound Rheb directly binds to and activates mTORC1, promoting its kinase activity.[3][15]

GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates TSC TSC1/TSC2 Complex Akt->TSC Inhibits Rheb_GTP Rheb-GTP (Active) TSC->Rheb_GTP Promotes GTP Hydrolysis Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP GTP Loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates caption Upstream activation of mTORC1 via the PI3K/Akt signaling pathway.

Caption: Upstream activation of mTORC1 via the PI3K/Akt signaling pathway.

3.2 Downstream Effects of mTORC1 Inhibition

By inhibiting mTORC1, this compound blocks the phosphorylation of its two best-characterized downstream effectors: S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[13]

  • Inhibition of S6K1: Inactivation of S6K1 leads to decreased protein synthesis by reducing the phosphorylation of ribosomal protein S6 and other components of the translational machinery.[13]

  • Activation of 4E-BP1: When mTORC1 is active, it phosphorylates 4E-BP1, causing it to release the eukaryotic translation initiation factor 4E (eIF4E). When mTORC1 is inhibited, 4E-BP1 remains hypophosphorylated, sequestering eIF4E and thereby suppressing the translation of specific mRNAs required for cell growth and proliferation.[5][8]

The combined effect is a potent cytostatic outcome, characterized by the arrest of cell cycle progression and a reduction in protein synthesis, ultimately inhibiting tumor growth.[12][16]

cluster_inhibition This compound This compound-FKBP12 Complex mTORC1 mTORC1 This compound->mTORC1 Inhibition S6K1 p70S6K1 mTORC1->S6K1 Activates E4EBP1 4E-BP1 mTORC1->E4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E E4EBP1->eIF4E Sequesters eIF4E->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth caption Downstream effects of mTORC1 inhibition by this compound.

Caption: Downstream effects of mTORC1 inhibition by this compound.

Quantitative Data Summary

The clinical application of this compound is guided by its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which have been characterized in various studies.

Table 1: Pharmacokinetic & Pharmacodynamic Parameters of this compound

Parameter Value / Observation Clinical Context Reference(s)
Therapeutic Window Ctrough < 17.3 ng/mL Associated with lower incidence of dose-limiting toxicities (DLTs) in metastatic breast cancer. [17]
Maximal Inhibition ~56% Maximal inhibition of mTOR activity observed in peripheral blood mononuclear cells (PBMCs). [17]
Dosing Regimens Up to 70 mg/week or 10 mg/day Found to be well-tolerated in a Phase I study of patients with advanced solid tumors. [9]
Metabolism Extensively metabolized by CYP3A4 Indicates potential for drug-drug interactions with CYP3A4 inhibitors or inducers. [7][9]

| Interpatient Variability | 35% in AUC | Observed in renal transplantation setting, highlighting the need for therapeutic drug monitoring. |[9] |

Table 2: Clinical Trial Efficacy Data for this compound

Trial / Study Patient Population Key Finding Reference(s)
EXIST-2 Angiomyolipoma with TSC or sLAM Significant reduction in biomarkers VEGF-D (mean fold-change 0.36) and COL-IV (mean fold-change 0.54) after 24 weeks. [18]
BOLERO-2 (Referenced) Metastatic breast cancer (HR+) Combination with exemestane improves outcomes in patients resistant to non-steroidal aromatase inhibitors. [10][19]

| SWOG S1207 | High-risk, early-stage breast cancer (HR+) | Adjuvant this compound + endocrine therapy did not improve overall invasive disease-free survival (IDFS). However, a benefit was suggested in the premenopausal subgroup (IDFS HR, 0.64). |[20] |

Key Experimental Protocols

Assessing the inhibitory activity of this compound on the mTOR pathway requires specific cellular and biochemical assays. The in vitro mTORC1 kinase assay is a foundational method for this purpose.

5.1 In Vitro mTORC1 Kinase Assay

This protocol details the measurement of mTORC1 kinase activity by quantifying the phosphorylation of a known substrate, such as 4E-BP1 or S6K1.

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of immunoprecipitated mTORC1.

Methodology:

  • Cell Culture and Lysis:

    • Culture human embryonic kidney (HEK293E) cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.[15]

    • Lyse the cultured cells in a suitable lysis buffer (e.g., CHAPS-based buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Immunoprecipitation of mTORC1:

    • Incubate the cell lysate with an antibody targeting an mTORC1-specific component (e.g., anti-mTOR or anti-Raptor antibody) conjugated to agarose or magnetic beads.[15]

    • Allow the complex to form by gentle rotation at 4°C.

    • Wash the beads several times with lysis buffer and then kinase assay buffer to remove non-specific binding proteins.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂).[21]

    • Add the test compound (this compound complexed with recombinant FKBP12) or a control vehicle to the reaction tubes and pre-incubate on ice.[15]

    • Add a recombinant, purified mTORC1 substrate (e.g., 150 ng of GST-4E-BP1 or 1 µg of inactive S6K1).[15][21]

    • Initiate the kinase reaction by adding ATP to a final concentration of 100-500 µM.[15][21]

    • Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.[15][21]

  • Termination and Analysis:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples.[15]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot analysis using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-S6K1 Thr389) to detect the product of the kinase reaction.[21]

    • Use antibodies against total substrate and mTOR/Raptor as loading and immunoprecipitation controls, respectively.

start HEK293E Cell Culture lysis Cell Lysis (Protease/Phosphatase Inhibitors) start->lysis ip Immunoprecipitation of mTORC1 (e.g., anti-Raptor beads) lysis->ip wash Wash Beads ip->wash preincubation Pre-incubation with This compound-FKBP12 or Vehicle wash->preincubation reaction Kinase Reaction: Add Substrate (e.g., 4E-BP1) + ATP preincubation->reaction incubation Incubate at 30°C reaction->incubation stop Stop Reaction (Add SDS Loading Buffer) incubation->stop analysis SDS-PAGE & Western Blot (Detect Phospho-Substrate) stop->analysis end Quantify Inhibition analysis->end caption Experimental workflow for an in vitro mTORC1 kinase inhibition assay.

Caption: Experimental workflow for an in vitro mTORC1 kinase inhibition assay.

Conclusion

This compound represents a cornerstone of targeted therapy aimed at the mTOR pathway. Its precise mechanism of action, involving the formation of an inhibitory complex with FKBP12 to allosterically inhibit mTORC1, has been well-characterized. This inhibition disrupts downstream signaling essential for protein synthesis and cell growth, providing a potent anti-proliferative effect. The data summarized herein from pharmacokinetic, pharmacodynamic, and clinical studies underscore its therapeutic application, while the detailed experimental protocols provide a framework for its continued investigation and the development of novel mTOR-pathway modulators. A thorough understanding of this pathway and the action of this compound is critical for drug development professionals seeking to leverage this key cellular control node for therapeutic benefit.

References

Introduction: The Advent of an mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and synthesis of everolimus for researchers, scientists, and drug development professionals.

This compound (formerly known as RAD001) is a pivotal therapeutic agent in oncology and transplant medicine, functioning as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). It is a semi-synthetic derivative of sirolimus (rapamycin), a natural macrolide discovered in a soil sample from Easter Island (Rapa Nui).[1] Developed by Novartis, this compound was engineered to improve upon the pharmacokinetic profile of sirolimus while retaining its core mechanism of action.[2]

Initially developed as an immunosuppressant to prevent organ transplant rejection, its potent anti-proliferative and anti-angiogenic properties led to its extensive investigation and subsequent approval for various cancer types.[3][4] These include advanced renal cell carcinoma (RCC), hormone receptor-positive, HER2-negative breast cancer, and neuroendocrine tumors.[3] this compound exerts its therapeutic effect by selectively targeting the mTORC1 protein complex, a central regulator of cell growth, proliferation, metabolism, and angiogenesis.[5][6]

Discovery and Development Workflow

The development of this compound is a landmark example of rational drug design, building upon the discovery of a natural product. The journey began with the identification of rapamycin and its unique biological activity, which paved the way for the synthesis of analogs with enhanced therapeutic properties.

Everolimus_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development & Approval A Discovery of Rapamycin (from S. hygroscopicus) B Identification of mTOR Inhibition & Immunosuppressive Activity A->B 1970s C Synthesis of this compound (40-O-(2-hydroxyethyl) derivative) B->C Rational Design D In Vitro Studies (Cell Line Proliferation Assays) C->D Efficacy Screening E In Vivo Studies (Xenograft Models) D->E Preclinical Validation F Phase I Trials (Safety & Dosing) E->F IND Submission G Phase II Trials (Efficacy in Specific Tumors) F->G H Phase III Trials (Large-Scale Efficacy) G->H I Regulatory Approval (FDA, EMA) H->I

Caption: Logical workflow from the discovery of rapamycin to the clinical approval of this compound.

Mechanism of Action: The mTOR Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in human cancers.

  • Binding to FKBP-12 : Inside the cell, this compound first forms a high-affinity complex with the immunophilin FK506 binding protein-12 (FKBP-12).[5][7]

  • Inhibition of mTORC1 : This this compound-FKBP-12 complex then binds directly to the mTOR complex 1 (mTORC1), inhibiting its kinase activity.[8][9] this compound is highly selective for mTORC1 over the related mTORC2 complex.[6]

  • Downstream Effects : Inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, namely ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10] This disruption leads to:

    • Reduced Protein Synthesis : A decrease in the translation of key proteins required for cell cycle progression from G1 to S phase.[5]

    • Inhibition of Proliferation and Angiogenesis : The overall effect is a reduction in cell proliferation, cell growth, and angiogenesis.[3][5]

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Activates Proliferation Cell Proliferation, Growth & Angiogenesis S6K1->Proliferation fourEBP1->Proliferation This compound This compound FKBP12 FKBP-12 This compound->FKBP12 Complex This compound-FKBP-12 Complex This compound->Complex FKBP12->Complex Complex->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Chemical Synthesis

This compound is synthesized via a semi-synthetic route starting from rapamycin (sirolimus). The core of the synthesis is the selective alkylation of the C40 hydroxyl group with a 2-hydroxyethyl moiety.

Everolimus_Synthesis cluster_0 Step 1: Alkylation (Protection) cluster_1 Step 2: Deprotection Sirolimus Sirolimus (Rapamycin) Protected_this compound 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin (Protected Intermediate) Sirolimus->Protected_this compound Reaction Reagent 2-(t-butyldimethylsilyl)oxyethyl triflate (TBDMS-O-CH2CH2-OTf) Reagent->Protected_this compound Base Base (e.g., 2,6-Lutidine) Base->Protected_this compound This compound This compound (Final Product) Protected_this compound->this compound Reaction Deprotection Deprotection (e.g., aq. HCl) Deprotection->this compound Purification Purification (Chromatography/Recrystallization) This compound->Purification

Caption: A generalized two-step chemical synthesis workflow for this compound from sirolimus.

Quantitative Data Summary

Preclinical In Vitro Activity
Cell Line TypeAssayEndpointValueReference
T-Cell Lymphoma (TCL)³H-Thymidine IncorporationInhibition of DNA Synthesis~10 nM (IC50)[11]
Aggressive LymphomaProliferation AssayProliferation Reduction~50% at 50 nM[10]
Various Cancer CellsBinding AssayIC50 for FKBP-12 Binding5-6 nM[12]
KB-31 Tumors (in vivo)Tumor Volume ReductionED500.32 ± 0.04 mg/kg[12]
Clinical Pharmacokinetics & Efficacy
ParameterPopulationValueReference
Pharmacokinetics
Time to Peak Concentration (Cmax)Advanced Solid Tumors1-2 hours[5][9]
Half-lifeTransplant Patients~30 hours[5]
ExcretionTransplant Patients~80% Feces, ~5% Urine[5][9]
Clinical Efficacy
Progression-Free Survival (PFS)Advanced RCC (vs. Placebo)4.0 months vs. 1.9 months[13]
Objective Response Rate (ORR)Pan-Cancer (TSC1/2, MTOR mutations)7% (2 of 30 patients)[14][15]
PFS (Median)Pan-Cancer (TSC1/2, MTOR mutations)2.3 months[14][15]

Key Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a generalized summary based on published methods.[16][17]

  • Reaction Setup : Dissolve sirolimus in an appropriate organic solvent (e.g., toluene or ethyl acetate) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Base Addition : Add a non-nucleophilic base, such as 2,6-Lutidine or N,N-Diisopropylethylamine (DIPEA), to the solution.[17]

  • Alkylation : Cool the mixture (e.g., to 0-5°C or up to 45-50°C depending on the specific patent) and slowly add the alkylating agent, 2-(t-butyldimethylsilyl)oxyethyl triflate, dissolved in the same solvent.[16] Allow the reaction to proceed for several hours with stirring until completion, which can be monitored by HPLC.

  • Work-up : Quench the reaction and neutralize the mixture, for example, with a saturated sodium bicarbonate (NaHCO₃) solution.[16] Extract the organic phase with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected this compound intermediate.

  • Deprotection : Dissolve the crude intermediate in a solvent (e.g., ethyl acetate). Add an acid, such as aqueous hydrochloric acid (HCl), dropwise at a controlled temperature (e.g., 0-5°C).[17] Stir until the silyl protecting group is cleaved.

  • Final Isolation and Purification : Neutralize the reaction mixture again and perform an aqueous work-up as described in step 4. The resulting crude this compound is then purified, typically by column chromatography or recrystallization from a solvent system like ethyl acetate/ether, to yield the final product with high purity.[16]

Cell Proliferation Assay (³H-Thymidine Incorporation)

This method assesses the anti-proliferative effects of this compound on cancer cell lines.[11]

  • Cell Seeding : Plate cancer cells (e.g., T-cell lymphoma lines) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • Radiolabeling : Add ³H-thymidine to each well and incubate for an additional period (e.g., 4-8 hours) to allow for its incorporation into newly synthesized DNA.

  • Cell Harvesting : Harvest the cells onto glass fiber filters using a cell harvester.

  • Quantification : Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.

  • Data Analysis : Calculate the percentage of proliferation inhibition relative to the vehicle control for each this compound concentration and determine the IC50 value (the concentration at which 50% of proliferation is inhibited).

Western Blot for mTOR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of mTOR pathway proteins.[10]

  • Cell Lysis : Treat cells with this compound as in the proliferation assay. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of pathway inhibition.

References

Everolimus: A Technical Guide to its Function as a Selective mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Everolimus (RAD001) is a derivative of rapamycin and a potent, orally bioavailable inhibitor of the mechanistic Target of Rapamycin (mTOR). It functions as a highly selective allosteric inhibitor of the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. By forming a complex with the intracellular protein FKBP12, this compound binds to the mTOR protein within the mTORC1 complex, leading to the inhibition of its kinase activity. This guide provides a detailed technical overview of the mTOR signaling network, the precise mechanism of this compound's selective inhibition, quantitative data on its activity, and detailed experimental protocols for its study.

The mTOR Signaling Network

The mTOR serine/threonine kinase is a master regulator of cellular processes, integrating signals from growth factors, nutrients, energy status, and stress.[1][2] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different components, substrates, and sensitivities to inhibitors like this compound.[1][3][4]

  • mTOR Complex 1 (mTORC1): This complex is acutely sensitive to nutrient and growth factor signals. Its core components are mTOR, Regulatory-Associated Protein of mTOR (Raptor), and Mammalian Lethal with SEC13 Protein 8 (mLST8).[3][5] Raptor is essential for substrate recruitment. mTORC1 promotes anabolic processes, including protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[4]

  • mTOR Complex 2 (mTORC2): This complex is generally considered rapamycin-insensitive. Its core components are mTOR, Rapamycin-Insensitive Companion of mTOR (Rictor), Mammalian Stress-activated Protein Kinase-Interacting Protein 1 (mSin1), and mLST8.[1][5] mTORC2 is a key regulator of cell survival and cytoskeletal organization, primarily through its phosphorylation of Akt at Serine 473.[2][6]

Upstream Regulation and Downstream Effectors

The activity of both complexes is tightly controlled. The PI3K/Akt pathway is a critical upstream activator of mTORC1. Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/TSC2), a GTPase-activating protein for the small GTPase Rheb. In its GTP-bound state, Rheb directly activates mTORC1.

Once active, mTORC1 phosphorylates two key downstream effectors to control protein synthesis:

  • Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased translation of mRNAs with a 5' terminal oligopyrimidine tract (5' TOP), which typically encode ribosomal proteins and translation factors.[3][7]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the cap-binding protein eIF4E, permitting the assembly of the eIF4F translation initiation complex and promoting cap-dependent translation of key mRNAs involved in cell cycle progression and growth, such as those encoding c-Myc and Cyclin D1.[2][7]

The diagram below illustrates the core mTOR signaling pathways and the specific point of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K mTORC2 mTORC2 mTOR Rictor mSin1 mLST8 PI3K->mTORC2 Akt Akt TSC1/2 TSC1/2 Akt->TSC1/2 mTORC1 mTORC1 mTOR Raptor mLST8 Akt->mTORC1 Rheb-GTP Rheb-GTP TSC1/2->Rheb-GTP Rheb-GTP->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt_S473 Akt (S473 Phos) mTORC2->Akt_S473 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt_S473->Cell Survival FKBP12 FKBP12 Inhibitory Complex FKBP12->Inhibitory Complex Inhibitory Complex->mTORC1 Allosteric Inhibition WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection A Cell Culture & Treatment B Cell Lysis (RIPA Buffer) A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking (5% BSA/Milk) E->F G Primary Ab Incubation (4°C O/N) F->G H Secondary Ab Incubation (RT 1hr) G->H I ECL Substrate H->I J Imaging & Analysis I->J Kinase_Assay_Workflow cluster_ip Immunoprecipitation (4°C) cluster_kinase Kinase Reaction (37°C) cluster_analysis Analysis A Cell Lysis (CHAPS Buffer) B1 Incubate with anti-Raptor (mTORC1) or anti-Rictor (mTORC2) A->B1 B2 Capture with Protein A/G Beads B1->B2 B3 Wash Beads B2->B3 C1 Add Kinase Buffer, This compound/Vehicle, & Substrate (e.g., GST-S6K1) B3->C1 C2 Initiate with ATP C1->C2 C3 Incubate 30 min C2->C3 D1 Stop Reaction & Boil in Sample Buffer C3->D1 D2 Western Blot for Phospho-Substrate D1->D2 D3 Densitometry & IC50 Calculation D2->D3

References

A Technical Guide to the Structural and Mechanistic Differences Between Everolimus and Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rapamycin (also known as sirolimus) and its derivative, everolimus, are potent inhibitors of the mechanistic target of rapamycin (mTOR), a critical kinase in cell signaling. While both molecules share a common mechanism of action, their clinical profiles and pharmacokinetic properties exhibit significant differences.[1] This guide provides an in-depth analysis of the core structural distinctions between this compound and rapamycin, detailing how a single chemical modification influences their physicochemical properties, target engagement, and overall pharmacological behavior. We present comparative quantitative data, detailed experimental protocols for characterization, and visual diagrams of key pathways and workflows to offer a comprehensive resource for researchers in the field.

Core Structural and Physicochemical Differences

The Macrolide Core

Both rapamycin and this compound are macrolides, characterized by a large macrocyclic lactone ring.[2] This core structure is essential for their biological activity, providing the necessary scaffold to interact with their intracellular receptor, FK506-binding protein 12 (FKBP12).[3] The complex formed by the drug and FKBP12 is the active entity that inhibits mTOR Complex 1 (mTORC1).[][5]

The C40-O-Substitution: A Key Modification

The fundamental structural difference between rapamycin and this compound lies in the substitution at the C40 position on the macrolide ring.[1][3]

  • Rapamycin (Sirolimus) possesses a hydroxyl (-OH) group at this position.

  • This compound is chemically designated as 40-O-(2-hydroxyethyl)rapamycin. It features a 2-hydroxyethyl ether group (-O-CH₂-CH₂-OH) at the same C40 position.[2]

This seemingly minor addition of a hydroxyethyl group is the primary determinant of the differing pharmacokinetic and pharmacodynamic properties observed between the two compounds.[6]

G Schematic Structural Comparison cluster_rapamycin Rapamycin (Sirolimus) cluster_this compound This compound Core Macrolide Core OH -OH Core->OH C40 Position Core2 Macrolide Core O_CH2_CH2_OH -O-CH₂-CH₂-OH Core2->O_CH2_CH2_OH C40 Position

Caption: Core structural difference at the C40 position.
Comparative Physicochemical Properties

The hydroxyethylation of this compound alters its polarity and size, leading to distinct physicochemical properties compared to rapamycin. This modification makes this compound more hydrophilic.[7] These differences are foundational to their varied pharmacokinetic profiles.

PropertyRapamycin (Sirolimus)This compoundReference(s)
Molecular Formula C₅₁H₇₉NO₁₃C₅₃H₈₃NO₁₄[2]
Molecular Weight 914.2 g/mol 958.2 g/mol [2]
Oral Bioavailability ~14%~20%[8]
Terminal Half-life (t₁/₂) ~62 hours~30 hours[6][8][9]
Time to Steady State LongerShorter[10]

Mechanism of Action and Target Engagement

Formation of the FKBP12-Inhibitor Complex

The mechanism of action for both drugs begins with high-affinity binding to the cytosolic immunophilin FKBP12.[7][11] This binding event is a prerequisite for mTOR inhibition. The resulting drug-FKBP12 complex then acts as the allosteric inhibitor of mTORC1.[][12]

Inhibition of mTORC1 Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[13] Rapamycin and this compound primarily inhibit mTORC1.[5] The drug-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing mTORC1 from phosphorylating its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[12][14] This blockade disrupts protein synthesis, cell growth, and proliferation.[15] While mTORC2 is generally considered rapamycin-insensitive, chronic exposure can inhibit mTORC2 assembly and function in some contexts.[5][15] this compound has been reported to have a higher potency for interacting with mTORC2 compared to sirolimus.[6]

G mTORC1 Inhibition Pathway Receptor Cell Surface Receptors PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Complex (mTOR, Raptor, mLST8) Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC1->4EBP1 inhibits Translation Protein Synthesis, Cell Growth, Proliferation S6K1->Translation 4EBP1->Translation inhibits Drug Rapamycin or This compound Complex Drug-FKBP12 Complex Drug->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 Allosteric Inhibition

Caption: Allosteric inhibition of the mTORC1 signaling pathway.
Comparative Binding Affinities

Despite the structural modification, both drugs retain high affinity for their initial target, FKBP12. However, subtle differences have been reported. Some studies suggest that the binding of this compound to FKBP12 is approximately 3-fold weaker than that of sirolimus.[10] This difference does not appear to negatively impact its overall efficacy, which is compensated for by its improved pharmacokinetic profile.

ParameterRapamycin (Sirolimus)This compoundReference(s)
FKBP12 Binding High AffinityHigh Affinity (approx. 3x weaker than Sirolimus)[10]
Primary Target mTORC1mTORC1[5]
mTORC2 Interaction Inhibited by chronic exposureHigher potency of interaction than Sirolimus[6]

Pharmacokinetic Profile Comparison

Impact of the Hydroxyethyl Group

The C40-O-(2-hydroxyethyl) group on this compound is the principal driver of its distinct clinical pharmacology.[3][6] This modification leads to:

  • Increased Polarity: The hydroxyethyl group increases the hydrophilicity of the molecule.[7]

  • Improved Absorption: this compound exhibits greater oral bioavailability compared to sirolimus.[3][8] This is partly due to sirolimus being a substrate for selective intestinal cell efflux pumps, a process that affects this compound to a lesser extent.[3]

  • Faster Metabolism and Elimination: this compound has a significantly shorter elimination half-life, allowing it to reach steady-state concentrations more quickly and be cleared from the body faster upon discontinuation.[9][10]

These factors contribute to a more predictable and manageable pharmacokinetic profile for this compound.[16]

Key Experimental Protocols

Protocol: Competitive FKBP12 Binding Assay

This protocol outlines a method to determine the binding affinity (e.g., IC₅₀) of a test compound (e.g., this compound) by measuring its ability to compete with a labeled ligand (e.g., [³H]FK506) for binding to immobilized FKBP12.

G Workflow: Competitive FKBP12 Binding Assay Immobilize Immobilize biotinylated recombinant FKBP12 on avidin-coated plate Wash1 Wash to remove unbound FKBP12 Immobilize->Wash1 AddCompetitor Add serial dilutions of Test Compound (this compound) Wash1->AddCompetitor AddTracer Add fixed concentration of labeled ligand (e.g., [³H]FK506) AddCompetitor->AddTracer Incubate Incubate at room temp for 1 hour to reach equilibrium AddTracer->Incubate Wash2 Wash plate to remove unbound ligands Incubate->Wash2 Measure Measure bound radioactivity using a scintillation counter Wash2->Measure Analyze Analyze data: Plot % inhibition vs. [Test Compound] to determine IC₅₀ Measure->Analyze End End Analyze->End

References

Everolimus and Its Role in Autophagy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Everolimus, a derivative of rapamycin, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. A primary consequence of mTOR inhibition by this compound is the induction of autophagy, a catabolic process involving the lysosomal degradation of cellular components. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces autophagy, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, neurodegenerative disorders, and drug development where the modulation of autophagy by this compound is of significant interest.

Introduction: this compound and the mTOR Pathway

This compound exerts its biological effects by forming a complex with the intracellular immunophilin FK506 binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds directly to and inhibits the mTOR complex 1 (mTORC1).[1] mTORC1 is a central regulator of cellular metabolism and growth, integrating signals from growth factors, nutrients, and cellular energy status.[2] When active, mTORC1 promotes anabolic processes such as protein and lipid synthesis while actively suppressing catabolic processes like autophagy.[3]

The inhibition of mTORC1 by this compound relieves this suppression, thereby initiating the autophagy cascade.[4][5] This induction of autophagy can have dual roles in the context of disease. In some cancers, it acts as a pro-survival mechanism, allowing tumor cells to withstand the metabolic stress induced by therapy.[2][6] Conversely, in other contexts, excessive or prolonged autophagy can lead to a form of programmed cell death. Understanding the intricate molecular details of this compound-induced autophagy is therefore critical for its effective therapeutic application.

The Molecular Mechanism of this compound-Induced Autophagy

The canonical pathway for this compound-induced autophagy begins with the inhibition of mTORC1.[3] Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is a key initiator of autophagy.[3][7] The ULK1 complex is composed of ULK1, ATG13, FIP200, and ATG101.[8]

Upon treatment with this compound, the inhibition of mTORC1 leads to the dephosphorylation and activation of the ULK1 complex.[7] This activated complex then translocates to the phagophore assembly site, typically at the endoplasmic reticulum, where it initiates the formation of the autophagosome.[3] This process involves the recruitment and activation of downstream autophagy-related (ATG) proteins, leading to the elongation and closure of the double-membraned autophagosome, which engulfs cytoplasmic cargo. The mature autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[3]

Signaling Pathway Diagram

Everolimus_Autophagy_Pathway cluster_0 Cellular Environment cluster_1 Upstream Signaling cluster_2 Autophagy Initiation Complex cluster_3 Autophagosome Formation cluster_4 Autophagic Degradation Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex Phosphorylation (Inhibition) This compound This compound This compound->mTORC1 Phagophore Phagophore ULK1_complex->Phagophore Initiation Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome Incorporation p62 p62/SQSTM1 p62->Autophagosome Cargo Receptor Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: this compound inhibits mTORC1, activating the ULK1 complex and initiating autophagy.

Quantitative Assessment of this compound-Induced Autophagy

The induction of autophagy by this compound can be quantified by monitoring the levels of key autophagy-related proteins. The most common markers are the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1), an autophagy receptor that is itself degraded in the autolysosome.

Cell Line/ModelThis compound ConcentrationDuration of TreatmentKey Quantitative FindingsReference
Breast Cancer Cells (MCF-7)1 µM24 hoursIncreased LC3-II/LC3-I ratio and decreased p62 levels.[9]
Mantle Cell Lymphoma (MCL)Not specifiedNot specifiedIncreased expression of LC3B-II in sensitive cell lines.[2]
Vascular Smooth Muscle CellsNot specifiedNot specifiedIncreased conversion of LC3-I to LC3-II and upregulation of Beclin 1.[5][10]
Renal Cell Carcinoma (in vivo)1.5 mg/kg/day3 daysIncreased autophagy markers in liver tissue.[7]
Hepatocellular Carcinoma100 nM (in combination)48 hoursDownregulation of LC3B and upregulation of p62 in an ex vivo model.[11]
Ras-transformed cells30 nMNot specifiedMarkedly increased LC3-II expression, especially with radiation.[12]

Experimental Protocols for Measuring Autophagy

Accurate assessment of this compound-induced autophagy requires robust experimental methodologies. Below are detailed protocols for commonly used techniques.

Western Blotting for LC3 and p62

This technique is used to quantify the changes in the protein levels of LC3-II and p62.

  • Cell Lysis:

    • Treat cells with the desired concentration of this compound for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. The LC3-II/LC3-I ratio and the level of p62 relative to the loading control are calculated.

Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the localization of LC3 to autophagosomes, which appear as fluorescent puncta.

  • Cell Culture and Transfection:

    • Plate cells on glass coverslips in a multi-well plate.

    • Transfect the cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3). Stable cell lines expressing these constructs are also commonly used.

  • This compound Treatment:

    • Treat the transfected cells with this compound. It is crucial to include a negative control (vehicle-treated) and a positive control (e.g., starvation or another known autophagy inducer).

    • To measure autophagic flux, a lysosomal inhibitor such as bafilomycin A1 or chloroquine can be added during the last few hours of this compound treatment. This will cause an accumulation of autophagosomes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • If not using a fluorescently tagged LC3, incubate with a primary anti-LC3 antibody followed by a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of LC3 puncta per cell in multiple fields of view for each experimental condition. An increase in the number of puncta indicates autophagy induction.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Western Blot Analysis cluster_2 Fluorescence Microscopy Cell_Culture Plate Cells Treatment Treat with this compound (and controls) Cell_Culture->Treatment Transfection Transfect with GFP-LC3 Cell_Culture->Transfection Lysis Cell Lysis & Protein Quantification Treatment->Lysis Fix_Stain Fixation & Staining Treatment->Fix_Stain SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting for LC3 & p62 SDS_PAGE->Immunoblot WB_Analysis Densitometry Analysis Immunoblot->WB_Analysis Transfection->Treatment Microscopy Image Acquisition Fix_Stain->Microscopy Puncta_Analysis LC3 Puncta Quantification Microscopy->Puncta_Analysis

Caption: Workflow for assessing this compound-induced autophagy via Western blot and microscopy.

Logical Relationship of this compound Action

The induction of autophagy by this compound is a direct consequence of its primary pharmacological action. The logical flow from drug administration to the cellular response can be visualized as a series of cause-and-effect relationships.

Logical_Relationship This compound This compound Administration mTORC1_Inhibition mTORC1 Inhibition This compound->mTORC1_Inhibition ULK1_Activation ULK1 Complex Activation mTORC1_Inhibition->ULK1_Activation Autophagosome_Formation Autophagosome Formation ULK1_Activation->Autophagosome_Formation Autophagic_Flux Increased Autophagic Flux Autophagosome_Formation->Autophagic_Flux Cellular_Response Cellular Response (e.g., Survival, Death) Autophagic_Flux->Cellular_Response

Caption: Logical flow from this compound administration to cellular response via autophagy.

Conclusion and Future Directions

This compound is a potent inducer of autophagy through its specific inhibition of mTORC1. This action has profound implications for its therapeutic use, as the resulting autophagic response can either promote cancer cell survival or contribute to cell death. The quantitative assessment of autophagy through methods like Western blotting for LC3 and p62, and fluorescence microscopy for LC3 puncta, are essential tools for elucidating the role of autophagy in the therapeutic efficacy of this compound.

Future research should focus on several key areas. Firstly, a deeper understanding of the context-dependent role of this compound-induced autophagy is needed to predict whether it will be cytoprotective or cytotoxic in different tumor types and genetic backgrounds. Secondly, the development of more sophisticated methods to measure autophagic flux in vivo will be crucial for clinical studies. Finally, combination therapies that either enhance or inhibit autophagy in conjunction with this compound treatment represent a promising avenue for improving patient outcomes.[6][13] This technical guide provides a foundational understanding of the core mechanisms and methodologies that will be instrumental in advancing these future research endeavors.

References

Preclinical Anti-Tumor Activity of Everolimus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Everolimus (also known as RAD001) is an orally administered, second-generation inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is a derivative of rapamycin (sirolimus) and exerts its anti-tumor effects by selectively targeting the mTOR Complex 1 (mTORC1).[1][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in human cancers, making it a critical target for therapeutic intervention.[3][4] this compound has demonstrated broad anti-proliferative activity in a multitude of preclinical cancer models, leading to its clinical approval for various malignancies, including renal cell carcinoma, breast cancer, and neuroendocrine tumors.[4][5][6]

This technical guide provides an in-depth overview of the preclinical studies evaluating the anti-tumor activity of this compound. It summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound functions by first forming a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[7] This this compound-FKBP12 complex then binds directly to and allosterically inhibits mTORC1, a serine/threonine kinase complex.[1] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors: p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7] This blockade suppresses the translation of critical mRNAs involved in cell cycle progression (e.g., Cyclin D1, c-Myc), cell growth, and proliferation, ultimately leading to G1 phase cell cycle arrest.[8] Furthermore, this compound can induce apoptosis and inhibit angiogenesis by reducing the expression of factors like hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1][8][9]

mTOR_Pathway cluster_0 Upstream Signaling cluster_1 mTORC1 Complex & Downstream Effectors cluster_2 Cellular Outcomes PI3K PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 mTORC1 mTORC1 TSC1_2->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis via HIF-1α/VEGF This compound This compound (with FKBP12) This compound->mTORC1 Translation Protein Synthesis (e.g., Cyclin D1, c-Myc) S6K1->Translation _4EBP1->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation

Caption: this compound inhibits mTORC1, blocking downstream signaling to reduce cell proliferation.

In Vitro Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative effects across a wide spectrum of human cancer cell lines. The primary outcomes measured in vitro include inhibition of cell proliferation (IC50), induction of cell cycle arrest, and apoptosis.

Quantitative Data Summary: In Vitro Studies
Cancer TypeCell Line(s)Key FindingsReference
Ovarian Cancer SKOV3Early apoptosis increased from 8% (control) to 14.5% (500 nM this compound).[8]
OVCAR5Early apoptosis increased from 6.7% (control) to 12.5% (500 nM this compound).[8]
Esophageal Squamous Cell Carcinoma TE4, TE1120 nM this compound decreased cell proliferation, increased the G0/G1 phase population, and induced early apoptosis.[10]
T-Cell Lymphoma ALCL, CTCL lines10 nM this compound inhibited the phosphorylation of mTOR and its downstream target, ribosomal S6.[11]
Breast Cancer Luminal cell lines10 out of 13 this compound-sensitive cell lines were of the luminal subtype. This compound enhanced the effect of tamoxifen and fulvestrant.[12]
Osteosarcoma KHOS10 nM this compound effectively inhibited mTORC1 signaling (P-p70 S6K, P-4E BP1).[13]
Key Experimental Protocols: In Vitro Assays

A typical workflow for assessing the in vitro efficacy of this compound involves several standard assays.

In_Vitro_Workflow Start Select Cancer Cell Lines Culture Cell Culture (e.g., DMEM/F12, 5% FBS) Start->Culture Treatment Treat with this compound (Dose-response, e.g., 1-500 nM) (Time-course, e.g., 24-96h) Culture->Treatment Proliferation Proliferation Assay (e.g., MTT, SRB) Determine IC50 Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry with PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry with Annexin V/PI) Treatment->Apoptosis WesternBlot Mechanism Analysis (Western Blot for p-S6, p-AKT, etc.) Treatment->WesternBlot Data Data Analysis & Interpretation Proliferation->Data CellCycle->Data Apoptosis->Data WesternBlot->Data

References

Everolimus: A Deep Dive into its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), governs cell cycle progression. We will delve into the core signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for key assays, offering a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-proliferative effects primarily through the inhibition of mTOR Complex 1 (mTORC1), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] this compound first forms a complex with the intracellular protein FK506 binding protein-12 (FKBP-12).[1][3] This this compound-FKBP12 complex then binds to and allosterically inhibits mTORC1.[1][2]

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely the 70-kDa ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][4] This disruption leads to a significant reduction in the synthesis of proteins essential for cell cycle progression, ultimately culminating in cell cycle arrest.[1][3]

The Impact of this compound on Cell Cycle Progression: A G1 Phase Arrest

The primary consequence of this compound-mediated mTORC1 inhibition on the cell cycle is a robust arrest in the G1 phase.[5][6][7][8] This blockage prevents cells from transitioning into the S phase, the DNA synthesis phase, thereby halting cellular proliferation.[3] Some studies have also reported an S phase arrest in certain breast cancer cell lines.[9][10][11]

The G1 arrest is orchestrated through the modulation of key cell cycle regulatory proteins:

  • Downregulation of Cyclin D1: A critical event in this compound-induced G1 arrest is the marked reduction in the levels of Cyclin D1.[4][6] Cyclin D1 is a vital regulatory subunit of the cyclin-dependent kinases 4 and 6 (CDK4/6). One proposed mechanism for this reduction is through autophagy-mediated protein degradation, which appears to occur prior to the onset of G1 arrest.[4][5][8]

  • Inhibition of CDK4/6 Activity: The decrease in Cyclin D1 levels leads to a subsequent reduction in the activity of the Cyclin D1-CDK4/6 complexes.[12]

  • Hypophosphorylation of the Retinoblastoma Protein (pRb): The active Cyclin D1-CDK4/6 complexes are responsible for phosphorylating and inactivating the retinoblastoma tumor suppressor protein (pRb).[13] By inhibiting this process, this compound ensures that pRb remains in its active, hypophosphorylated state. Active pRb binds to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[13]

  • Upregulation of CDK Inhibitors: Some studies have shown that this compound treatment can lead to an increase in the expression of CDK inhibitors such as p21.[7] These proteins can further contribute to the G1 arrest by directly binding to and inhibiting the activity of Cyclin-CDK complexes.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cell Lines [7]

Cell LineTreatment (24 hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
SKOV3 Control55.130.214.7
This compound (10 nM)60.325.114.6
This compound (100 nM)65.220.314.5
This compound (500 nM)70.115.414.5
OVCAR5 Control58.228.912.9
This compound (10 nM)63.423.113.5
This compound (100 nM)68.718.213.1
This compound (500 nM)74.312.513.2

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines [9]

Cell LineTreatment (48 hours)% of Cells in G0/G1 Phase% of Cells in S Phase
MCF-7 Control52.325.1
This compound (5 mg/ml)72.812.3
BT474 Control55.423.4
This compound (5 mg/ml)75.110.9

Visualizing the Molecular Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced G1 Arrest

Everolimus_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 FKBP12 FKBP12 FKBP12->mTORC1 This compound This compound This compound->mTORC1 Inhibition This compound->FKBP12 ProteinSynthesis Protein Synthesis (e.g., Cyclin D1) S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis CyclinD1 Cyclin D1 ProteinSynthesis->CyclinD1 CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 pRb pRb CyclinD1_CDK46->pRb Phosphorylation E2F E2F pRb->E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Cell_Cycle_Workflow cluster_cell_culture cluster_sample_prep cluster_staining cluster_analysis start Seed Cancer Cells (e.g., MCF-7, SKOV3) treatment Treat with this compound (various concentrations and time points) start->treatment control Vehicle Control start->control harvest Harvest Cells (Trypsinization) treatment->harvest control->harvest wash Wash with PBS harvest->wash fix Fix in Cold 70% Ethanol wash->fix stain Stain with DNA Dye (e.g., Propidium Iodide or DAPI) fix->stain flow Acquire on Flow Cytometer stain->flow analysis Analyze DNA Content Histograms (e.g., ModFit LT, FlowJo) flow->analysis quantify Quantify Percentage of Cells in G1, S, and G2/M Phases analysis->quantify

References

Methodological & Application

Everolimus In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Everolimus is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1] As a key component of the PI3K/Akt/mTOR signaling pathway, mTOR is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2] this compound exerts its antiproliferative effects by binding to the immunophilin FKBP12, with the resulting complex inhibiting mTOR Complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling, leading to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[3][4] These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed protocols for cell culture-based assays and a summary of its activity across various cancer cell lines.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound exhibit variability across different cancer cell lines, reflecting diverse genetic backgrounds and pathway dependencies.

Cell LineCancer TypeIC50 (nM)
Breast Cancer
MDA-MB-468Triple-Negative Breast Cancer~1
Hs578TTriple-Negative Breast Cancer~1
BT549Triple-Negative Breast Cancer~1
MCF-7Estrogen Receptor-PositiveSensitive (IC50 < 8 nM)
BT474HER2-Positive71
MDA-MB-231Triple-Negative Breast Cancer> 200 (Resistant)
MDA-MB-157Triple-Negative Breast Cancer> 200 (Resistant)
T-Cell Lymphoma
VariousAnaplastic Large Cell Lymphoma (ALCL) & Cutaneous T-Cell Lymphoma (CTCL)~10 (for 50% inhibition of DNA synthesis)
Non-Small Cell Lung Cancer
NCI-H661-23.18 ± 1.34
NCI-H460-65.94 ± 1.35
Ovarian Cancer
SCCOHT-CH-1Small Cell Carcinoma of the Ovary, Hypercalcemic Type20,450 ± 271
COV434Small Cell Carcinoma of the Ovary, Hypercalcemic Type33,190 ± 436

Note: IC50 values can vary based on experimental conditions such as cell density, assay duration, and the specific viability assay used.[5]

Signaling Pathway

This compound targets the mTORC1 complex within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Experimental_Workflow start Start cell_culture Cell Seeding start->cell_culture drug_treatment This compound Treatment cell_culture->drug_treatment incubation Incubation drug_treatment->incubation viability_assay Cell Viability Assay (MTT, CCK-8) incubation->viability_assay protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis data_analysis Data Analysis viability_assay->data_analysis protein_analysis->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

References

Assessing Everolimus Efficacy in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of everolimus, an mTOR inhibitor, in preclinical xenograft models. This compound is a critical agent in oncology research and development, and understanding its effects in vivo is paramount for its clinical application.

Introduction

This compound is an orally bioavailable derivative of sirolimus (rapamycin) that functions as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1][2] By binding to the intracellular protein FKBP12, this compound forms a complex that inhibits mTOR Complex 1 (mTORC1).[2][3] This inhibition disrupts downstream signaling, leading to reduced cell proliferation, protein synthesis, and angiogenesis, making it a key therapeutic strategy in various cancers.[2][4][5] This document outlines the methodologies for assessing the anti-tumor activity of this compound in xenograft models, providing standardized protocols for reproducible and comparable results.

Mechanism of Action: The mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the mTORC1 signaling cascade. Upon activation by growth factors and nutrients, mTORC1 phosphorylates downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[3] this compound's inhibition of mTORC1 blocks these processes, leading to cell cycle arrest and reduced tumor growth.[1][4] It can also impact angiogenesis by downregulating the expression of hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF).[2][5]

mTOR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis FKBP12 FKBP12 FKBP12->mTORC1 inhibition This compound This compound This compound->FKBP12 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibition Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation

Caption: this compound mechanism of action targeting the mTORC1 signaling pathway.

Efficacy of this compound in Various Xenograft Models

The anti-tumor efficacy of this compound has been demonstrated in a variety of preclinical xenograft models. The following tables summarize the quantitative data from these studies, highlighting tumor growth inhibition (TGI) and the dosing regimens used.

Table 1: this compound Efficacy in Thyroid Cancer Xenograft Models

Cell LineXenograft ModelThis compound DoseDosing ScheduleTumor Growth Inhibition (%)Reference
TPC-1Nude Rats2.5 mg/kgOral gavage, thrice weeklyNot specified, dose-dependent inhibition observed[6][7][8]
TPC-1Nude Rats5 mg/kgOral gavage, thrice weeklyHigher efficacy than 2.5 mg/kg dose[6][7][8]
BCPAPNude Mice1 mg/kgOral gavage, daily (continuous)Greater efficacy than intermittent dosing[6]
BCPAPNude Mice2.5 mg/kgOral gavage, thrice weekly (intermittent)Less effective than continuous low dose[6]
BCPAPNude Mice5 mg/kgOral gavage, thrice weekly (intermittent)Less effective than continuous low dose[6]

Table 2: this compound Efficacy in Colorectal Cancer Xenograft Models

Cell LineXenograft ModelThis compound DoseDosing ScheduleTumor Growth Inhibition (%)Reference
HT29MiceNot specifiedNot specified40[9][10]
HCT116MiceNot specifiedNot specified44[9][10]
KRAS-mutatedMice1 mg/kg3 days a week53 (as single agent)[11]

Table 3: this compound Efficacy in Other Cancer Xenograft Models

Cancer TypeCell Line/ModelXenograft ModelThis compound DoseDosing ScheduleTumor Growth Inhibition (%)Reference
Breast Cancer (ER+)MCF7MiceNot specifiedNot specified50[12]
Hepatocellular CarcinomaPatient-derivedSCID Mice1 - 5 mg/kgOral, dailyDose-dependent[13][14]
T-cell LymphomaNot applicableNot applicable10 nMIn vitro50% inhibition of DNA synthesis[15]

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to assess the efficacy of this compound.

Protocol 1: Subcutaneous Xenograft Model Development
  • Cell Culture: Culture the desired human cancer cell line (e.g., TPC-1, HT29, MCF7) under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. For some models, cells may be mixed with Matrigel to promote tumor formation.

  • Animal Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude, SCID).

  • Tumor Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width²) / 2 .

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

Protocol 2: this compound Administration
  • Drug Preparation: Prepare this compound for oral administration. It can be formulated as a microemulsion and suspended in water.[14]

  • Dosing: Administer this compound to the treatment groups via oral gavage at the desired concentration and schedule (e.g., 1-10 mg/kg daily or intermittently).[6][13] The control group should receive the vehicle solution.

  • Monitoring: Continue to measure tumor volumes and body weights of the animals 2-3 times per week to assess treatment efficacy and toxicity.

Protocol 3: Endpoint Analysis
  • Euthanasia: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals according to institutional guidelines.

  • Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.

  • Tissue Processing: A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density). Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for mTOR pathway proteins).

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Culture B Cell Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E This compound Administration D->E F Tumor Measurement & Body Weight E->F F->E Repeated Cycles G Endpoint: Tumor Excision F->G H Immunohistochemistry G->H I Western Blotting G->I J Statistical Analysis H->J I->J

Caption: General experimental workflow for assessing this compound efficacy in xenografts.

Considerations for Resistance

It is important to note that resistance to this compound can develop.[12][16] This can be mediated by feedback activation of other signaling pathways, such as the MAPK pathway, or through the upregulation of oncogenes like MYC.[12][17] When designing and interpreting xenograft studies, the potential for resistance should be considered. Further investigation into combination therapies may be warranted to overcome resistance mechanisms.[11][12] For instance, combining this compound with a BRD4 inhibitor has shown increased tumor growth inhibition in a breast cancer xenograft model.[12]

References

Application Notes: Analysis of Everolimus-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[2][3] The inhibition of the mTOR signaling pathway can block the progression of cells from the G1 to the S phase of the cell cycle, leading to cell growth arrest and, ultimately, apoptosis.[1] This makes this compound a significant compound in oncology research and drug development.

Flow cytometry is a powerful technique for quantifying the apoptotic effects of compounds like this compound on a cell-by-cell basis. The most common method for this analysis is the Annexin V and Propidium Iodide (PI) dual-staining assay. In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane.[4][5] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][5][6] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[7] By using these two stains concurrently, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis using flow cytometry.

Signaling Pathway of this compound Action

This compound exerts its effects by targeting the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts downstream signaling, leading to decreased protein synthesis and the induction of apoptosis. This is achieved in part by reducing the phosphorylation of its key downstream targets, p70S6 kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), which are critical for translation initiation. Furthermore, this compound has been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic caspases such as caspase-3 and caspase-8.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Apoptosis_Regulation Inhibition of Apoptosis Bcl2 Bcl-2 / Bcl-w (Anti-apoptotic) mTORC1->Bcl2 Inhibits Apoptosis via Bcl-2 family Caspases Caspase-3 / Caspase-8 (Pro-apoptotic) mTORC1->Caspases Suppresses Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound FKBP12 FKBP12 This compound->FKBP12 Everolimus_Complex This compound-FKBP12 Complex This compound->Everolimus_Complex FKBP12->Everolimus_Complex Everolimus_Complex->mTORC1 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: this compound-mTOR signaling pathway leading to apoptosis.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating adherent or suspension cells with this compound to induce apoptosis prior to flow cytometry analysis.

Materials:

  • Cell line of interest (e.g., MCF-7, BT474, SGC-7901)[8][10]

  • Complete cell culture medium

  • This compound (stock solution, typically in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 6-well or 12-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Adherent Cells: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvesting.

    • Suspension Cells: Seed cells at a density of approximately 0.5 - 1 x 10⁶ cells/mL.

  • Incubation: Culture the cells for 24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Final concentrations often range from nanomolar to micromolar (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 20 µM).[10][11][12]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for apoptosis induction.[8][12]

  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium, which contains floating apoptotic cells.[4] Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected supernatant.

    • Suspension Cells: Transfer the cell suspension directly into centrifuge tubes.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Counting: Resuspend the cell pellet in a small volume of PBS or Annexin V Binding Buffer and determine the cell concentration. Adjust the concentration to 1 x 10⁶ cells/mL for staining.

Protocol 2: Apoptosis Analysis using Annexin V/PI Staining

This protocol outlines the steps for staining this compound-treated cells with Annexin V-FITC and Propidium Iodide for flow cytometric analysis.

Materials:

  • Harvested cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometer

Procedure:

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. You will need 100 µL per sample.

  • Cell Staining:

    • Take 100 µL of the cell suspension (containing ~1 x 10⁵ cells) and place it in a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Note: The optimal amount of staining reagent may need to be titrated for different cell lines.

    • Gently vortex the tubes to mix.

  • Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[4]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[4]

    • Set up the flow cytometer to detect FITC fluorescence (e.g., FL1 channel, ~520 nm) and PI fluorescence (e.g., FL2 or FL3 channel, ~617 nm), both typically excited by a 488 nm laser.[4]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates correctly.

G start Start seed_cells 1. Seed Cells (Adherent or Suspension) start->seed_cells incubate_24h 2. Incubate 24h seed_cells->incubate_24h treat_this compound 3. Treat with this compound (Various Concentrations + Vehicle) incubate_24h->treat_this compound incubate_treatment 4. Incubate for 24-72h treat_this compound->incubate_treatment harvest_cells 5. Harvest Cells (Collect Supernatant + Adherent Cells) incubate_treatment->harvest_cells wash_cells 6. Wash Cells with PBS harvest_cells->wash_cells resuspend_cells 7. Resuspend in 1X Binding Buffer (1x10^6 cells/mL) wash_cells->resuspend_cells stain_cells 8. Stain with Annexin V-FITC & PI resuspend_cells->stain_cells incubate_stain 9. Incubate 15 min in Dark stain_cells->incubate_stain acquire_data 10. Acquire Data on Flow Cytometer incubate_stain->acquire_data analyze_data 11. Analyze Data (Gating and Quantification) acquire_data->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for apoptosis analysis.

Data Interpretation and Presentation

Following flow cytometry analysis, data is typically presented in a quadrant plot, where the x-axis represents Annexin V-FITC fluorescence and the y-axis represents PI fluorescence.

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

G Principle of Annexin V / PI Staining xaxis yaxis Q3 Q3: Viable Annexin V (-) PI (-) Q4 Q4: Early Apoptotic Annexin V (+) PI (-) Q1 Q1: Necrotic Annexin V (-) PI (+) Q2 Q2: Late Apoptotic Annexin V (+) PI (+) p1 p2 p1->p2 p3 p4 p3->p4

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Quantitative Data Summary

The following table summarizes results from various studies investigating the pro-apoptotic effects of this compound on different cancer cell lines.

Cell LineThis compound Conc.Treatment DurationApoptotic Cells (%) (Early + Late)Reference
MCF-7 (Breast Cancer)5 mg/ml (~5.2 µM)48 h~25%[8]
BT474 (Breast Cancer)5 mg/ml (~5.2 µM)48 h~22%[8]
SGC-7901 (Gastric Cancer)5 µM24 h~15%[10]
10 µM24 h~25%[10]
20 µM24 h~35%[10]
HGC-27 (Gastric Cancer)5 µM24 h~12%[10]
10 µM24 h~18%[10]
20 µM24 h~28%[10]
PC3 (Prostate Cancer)10 µM24 h~18%[13]
20 µM24 h~25%[13]
NALM6 (Leukemia)16 µM24 h>80% (Annexin V+)[14][15]
BC-3 (Lymphoma)50 nM24 h~20%[16]
100 nM24 h~35%[16]
JSC-1 (Lymphoma)50 nM24 h~18%[16]
100 nM24 h~30%[16]

Note: The percentage of apoptotic cells is often dose- and time-dependent. The values presented are approximate and extracted from published data for comparative purposes.

Complementary Analysis: Cell Cycle

This compound-mediated inhibition of mTORC1 can also lead to cell cycle arrest, primarily at the G0/G1 phase.[1][8][17] This prevents cells from entering the S phase (DNA synthesis), thus inhibiting proliferation. Analyzing the cell cycle distribution can provide complementary data to apoptosis assays.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Procedure:

  • Cell Preparation: Treat and harvest cells as described in Protocol 1.

  • Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. The DNA content will allow for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[18]

References

Troubleshooting & Optimization

Technical Support Center: Everolimus Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with everolimus solubility in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers and literature. It is generally stated to be between 10 mg/mL and 100 mg/mL.[1][2][3][4][5][6] It is crucial to consult the manufacturer's product information sheet for the specific lot of this compound being used. A summary of reported solubility data is presented in Table 1.

Q2: Why does my this compound solution in DMSO appear cloudy or have precipitates?

A2: Cloudiness or precipitation in your this compound DMSO solution can be due to several factors:

  • Low-quality or wet DMSO: DMSO is hygroscopic and can absorb moisture from the air.[5] Water is a poor solvent for this compound, and its presence in DMSO can significantly reduce the solubility of the compound.[7]

  • Incorrect storage: Storing the DMSO stock solution at inappropriate temperatures can lead to precipitation. This compound itself should be stored at -20°C as a solid.[1][8]

  • Concentration exceeding solubility limit: Attempting to prepare a solution at a concentration higher than the solubility limit of your specific batch of this compound will result in undissolved particles.

Q3: My this compound dissolved perfectly in DMSO, but precipitated when I diluted it in my aqueous cell culture medium. Why is this happening?

A3: This is a common issue known as "antisolvent precipitation."[9] this compound is poorly soluble in water.[10][11] When the DMSO stock solution is added to an aqueous medium, the DMSO rapidly disperses, creating localized areas where the this compound concentration is high but the solvent is now predominantly aqueous, causing the compound to precipitate out of solution.[9][12]

Q4: How should I store my this compound stock solution in DMSO?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1][8] If a DMSO stock solution is prepared, it should be stored in a tightly sealed, dry container at -20°C to minimize water absorption and degradation.[13] It is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound fails to dissolve completely in DMSO.

Possible Cause & Solution Workflow:

G start Start: this compound not dissolving in DMSO check_purity Verify DMSO purity and dryness. Is it anhydrous and high-purity? start->check_purity use_fresh_dmso Use fresh, anhydrous DMSO. check_purity->use_fresh_dmso No check_concentration Check intended concentration. Is it within reported solubility limits? check_purity->check_concentration Yes use_fresh_dmso->check_concentration reduce_concentration Reduce the concentration. check_concentration->reduce_concentration No sonicate_warm Gently warm (to 37°C) and sonicate the solution. check_concentration->sonicate_warm Yes reduce_concentration->sonicate_warm still_undissolved Still undissolved? sonicate_warm->still_undissolved consult_supplier Contact the this compound supplier for advice. still_undissolved->consult_supplier Yes end End: Solution Prepared still_undissolved->end No (Dissolved)

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Issue 2: Precipitation occurs upon dilution of DMSO stock in aqueous media.

Possible Cause & Solution Workflow:

G start Start: Precipitation upon aqueous dilution mixing_technique Review dilution technique. Are you adding stock to aqueous medium rapidly? start->mixing_technique slow_addition Add DMSO stock dropwise to the aqueous medium while vortexing. mixing_technique->slow_addition Yes pre_mix_dmso Pre-mix a small amount of DMSO into the aqueous medium before adding the stock solution. slow_addition->pre_mix_dmso check_final_dmso_conc Is the final DMSO concentration in the medium sufficient to maintain solubility? pre_mix_dmso->check_final_dmso_conc increase_dmso_conc Increase the final DMSO concentration (if tolerated by the experimental system). check_final_dmso_conc->increase_dmso_conc No still_precipitates Still precipitates? check_final_dmso_conc->still_precipitates Yes increase_dmso_conc->still_precipitates alternative_solvent Consider alternative stock solvents like ethanol or a co-solvent system. still_precipitates->alternative_solvent Yes end End: Successful Dilution still_precipitates->end No (Soluble)

Caption: Troubleshooting workflow for aqueous dilution of this compound DMSO stock.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents

SolventReported SolubilitySource(s)
DMSO~10 mg/mL[1][2]
DMSOUp to 100 mg/mL (104.36 mM)[3][5]
DMSOSoluble to 100 mM[4][6]
Ethanol~10 mg/mL[1][2]
EthanolUp to 100 mg/mL[3]
EthanolSoluble to 100 mM[4][6]
Dimethyl Formamide (DMF)~20 mg/mL[1][2]
WaterInsoluble / Sparingly soluble[5][10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous, high-purity DMSO

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound in a sterile tube. For a 10 mg/mL solution, you would weigh 10 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO. For 10 mg of this compound, add 1 mL of DMSO.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in tightly sealed tubes.

Protocol 2: Dilution of this compound DMSO Stock in Aqueous Medium

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) aqueous medium (e.g., cell culture medium, PBS)

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Pre-warm the aqueous medium to 37°C. This can sometimes help with solubility.

  • While vortexing the pre-warmed aqueous medium at a moderate speed, add the required volume of the this compound DMSO stock solution drop by drop. For example, to make a 10 µM final concentration from a 10 mM stock, you would add 1 µL of stock to 1 mL of medium.

  • Continue to vortex for another 30-60 seconds after adding the stock solution to ensure rapid and complete mixing.

  • Visually inspect the diluted solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the final concentration is too high for the aqueous medium to support. Consider preparing a more dilute final solution.

Mandatory Visualization

This compound Mechanism of Action: mTOR Signaling Pathway

This compound is an inhibitor of the mammalian target of rapamycin (mTOR). It first binds to the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to and inhibits the mTOR complex 1 (mTORC1), and to a lesser extent, mTOR complex 2 (mTORC2).[1][3][8] This inhibition blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

mTOR_Pathway cluster_cell Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Complex This compound-FKBP12 Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 inhibits mTORC2 mTORC2 Complex->mTORC2 inhibits Downstream1 Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream1 Downstream2 Downstream Effectors (e.g., Akt) mTORC2->Downstream2 Proliferation Cell Growth & Proliferation Downstream1->Proliferation Downstream2->Proliferation

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Results in Everolimus Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with everolimus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of the mechanistic target of rapamycin (mTOR), specifically targeting the mTORC1 complex.[1][2][3] It forms a complex with the intracellular receptor FKBP12, which then binds to mTORC1 and inhibits its kinase activity.[1][2] This disruption of the mTOR signaling pathway leads to the inhibition of cell growth, proliferation, and protein synthesis.[1][3][4]

Q2: Why am I observing a partial or incomplete inhibition of cell proliferation even at high concentrations of this compound?

This is a common observation. This compound, as an mTORC1 inhibitor, primarily induces cell cycle arrest, leading to a reduction in proliferation rather than widespread cell death (cytotoxicity).[5][6] Therefore, it is not uncommon to see a plateau in the dose-response curve where 100% cell kill is not achieved.[6]

Q3: What are the common mechanisms of resistance to this compound?

Resistance to this compound can arise from several factors:

  • Activation of alternative signaling pathways: Inhibition of mTORC1 can lead to the activation of other pro-survival pathways, such as the MAPK/ERK and PI3K/Akt pathways, as a compensatory mechanism.[1][7][8]

  • Mutations in the mTOR pathway: Mutations in the MTOR gene itself can prevent this compound from binding to its target.[9][10] Similarly, mutations in genes like TSC2, which normally suppresses mTOR activity, can influence sensitivity to the drug.[9][10][11]

  • Decreased downstream mTOR activity: Some resistant cell lines exhibit a decrease in the activity of mTOR downstream effectors, reducing their reliance on the pathway and thus their sensitivity to its inhibition.[12]

Q4: Can this compound have off-target effects?

Yes, while this compound is highly specific for mTORC1, some off-target effects have been reported. For instance, this compound has been shown to inhibit the interaction between matrix metalloproteinase-7 (MMP-7) and syndecan-2 (SDC-2) in colon cancer cells, an effect that appears to be independent of mTOR inhibition.[13] Additionally, this compound can disrupt the complex between FKBP12 and the Met receptor, leading to Met inactivation.[14]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible IC50 values in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Line Variability Ensure you are using a consistent cell line passage number. Genetic drift can occur over time, altering drug sensitivity. Regularly authenticate your cell lines.
Assay Duration The duration of this compound exposure can significantly impact IC50 values. For example, some resistant cell lines may show sensitivity only after prolonged exposure (e.g., 168 hours versus 72 hours).[12][15] Standardize the incubation time across all experiments.
Seeding Density Cell density can affect nutrient availability and cell-to-cell signaling, influencing drug response. Optimize and maintain a consistent seeding density for your specific cell line.
Reagent Quality Ensure the this compound stock solution is properly prepared, stored, and not expired. Prepare fresh dilutions for each experiment.
Assay Method Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters. Ensure you are using the most appropriate assay for your cell line and experimental question.[16]

Representative IC50 Values for this compound in Various Cell Lines:

Cell LineCancer TypeIC50 (approximate)Reference
MCF-7Breast CancerVaries (sensitive)[17][18]
HCT-15Colon CancerSensitive[6]
A549Lung CancerSensitive[6]
KB-31Head and Neck CancerInsensitive[6]
HCT-116Colon CancerInsensitive[6]
Caki-2Renal Cell CarcinomaSensitive[15]
786-ORenal Cell CarcinomaSensitive[15]
Issue 2: Unexpected results in Western Blot analysis of the mTOR pathway.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Paradoxical Activation of Akt Inhibition of mTORC1 by this compound can disrupt a negative feedback loop involving S6K1 and IRS-1, leading to the paradoxical activation of PI3K/Akt signaling.[1][8] This is a known phenomenon and can be confirmed by probing for phosphorylated Akt (Ser473).
No change in total protein levels This compound primarily affects the phosphorylation state of mTOR pathway proteins, not their total expression levels.[4][19][20] Ensure you are using antibodies specific to the phosphorylated forms of your target proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1).
Timing of Lysate Collection The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment to determine the optimal time point for observing the effects of this compound on your target proteins.
Antibody Quality Use validated antibodies specific to your target proteins and their phosphorylated forms. Run appropriate controls, including positive and negative cell lysates.
Issue 3: Inconsistent or unexpected tumor growth inhibition in animal models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dosing Regimen The dosing schedule (e.g., continuous vs. intermittent) can significantly impact efficacy and the development of tolerance.[21] Long-term continuous administration may lead to hyperactivation of the Akt-mTORC1 pathway and reduced autophagy.[21]
Drug Formulation and Administration Ensure the this compound formulation is stable and administered consistently. The route of administration (e.g., oral gavage, subcutaneous) can affect bioavailability.[21][22]
Tumor Model Heterogeneity The genetic background of the tumor model can influence its response to this compound. Ensure you are using a well-characterized and appropriate model for your research question.
Adverse Events This compound can cause side effects in animals, such as weight loss, which may necessitate dose adjustments or discontinuation of treatment.[23] Monitor animal health closely throughout the study.

Summary of this compound Efficacy in Preclinical Animal Models:

Tumor ModelAnimalThis compound EffectReference
MCF-7 XenograftMouseMarkedly inhibited tumor growth[4]
Eμ-Myc LymphomaMouseIncreased median survival[24]
SCC VII XenograftMouseStatistically significant tumor inhibition[22]
GEO-GR XenograftMouseReduced phospho-p70S6K[25]

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[16]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for mTOR Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits This compound This compound + FKBP12 This compound->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Cell Line Selection & Culture Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot (mTOR pathway) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Tumor Xenograft Animal Model Treatment This compound Treatment Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tissue_Analysis Ex Vivo Tissue Analysis Tumor_Measurement->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: A typical experimental workflow for an this compound study.

Troubleshooting_Tree Start Unexpected Result (e.g., Resistance) Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Cells Authenticate Cell Lines Start->Check_Cells Investigate_Mechanism Investigate Resistance Mechanisms Check_Protocols->Investigate_Mechanism Check_Reagents->Investigate_Mechanism Check_Cells->Investigate_Mechanism Alt_Pathways Assess Alternative Signaling Pathways (e.g., PI3K/Akt, MAPK) Investigate_Mechanism->Alt_Pathways Biochemical Sequencing Sequence mTOR Pathway Genes Investigate_Mechanism->Sequencing Genetic Optimize_Dosing Optimize Dosing (in vivo) Investigate_Mechanism->Optimize_Dosing In Vivo Solution Refined Experiment & Interpretation Alt_Pathways->Solution Sequencing->Solution Optimize_Dosing->Solution

References

Technical Support Center: Everolimus-Induced Akt Feedback Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers encountering the feedback activation of Akt in response to treatment with everolimus, an mTORC1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced feedback activation of Akt?

A1: this compound is an allosteric inhibitor of the mTORC1 complex. In many cellular contexts, mTORC1 activation leads to the phosphorylation of its downstream target, S6 Kinase 1 (S6K1). Activated S6K1, in turn, mediates a negative feedback loop that suppresses upstream signaling by promoting the degradation of Insulin Receptor Substrate 1 (IRS-1).[1][2][3]

When cells are treated with this compound, mTORC1 is inhibited, which prevents the activation of S6K1. This relieves the negative feedback on IRS-1, leading to enhanced signaling through the PI3K (Phosphoinositide 3-kinase) pathway.[3][4] The increased PI3K activity leads to the activation of Akt, primarily through phosphorylation at the Serine 473 (Ser473) site by the mTORC2 complex, which is largely insensitive to this compound.[1][5][6][7][8] This compensatory activation of the pro-survival Akt pathway can limit the anti-tumor efficacy of this compound.[4][9]

G cluster_0 Upstream Signaling cluster_1 mTOR Complexes & Effectors RTK Growth Factor Receptor (e.g., IGFR) IRS1 IRS-1 RTK->IRS1 Activates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K1->IRS1 Inhibits (Negative Feedback) Downstream Cell Growth & Proliferation S6K1->Downstream Promotes This compound This compound This compound->mTORC1 note This compound blocks mTORC1, relieving S6K1-mediated inhibition of IRS-1. This leads to hyper-activation of PI3K and Akt.

Caption: this compound-induced Akt feedback activation pathway.
Q2: Why is this feedback activation a problem in cancer therapy?

A2: The Akt signaling pathway is a critical driver of cell survival, proliferation, and resistance to apoptosis.[4][7] While this compound successfully inhibits mTORC1 to reduce cell growth, the concurrent feedback activation of Akt can provide a powerful survival signal that counteracts the drug's therapeutic effects.[4][9] This phenomenon is a well-documented mechanism of acquired resistance to mTORC1 inhibitors in various cancer types.[4][10]

Troubleshooting Guide

Q3: I treated my cancer cells with this compound and see an increase in phosphorylated Akt (p-Akt Ser473) via Western blot. Did my experiment fail?

A3: No, this is an expected result in many cell lines. Observing an increase in p-Akt (Ser473) alongside a decrease in the phosphorylation of mTORC1 substrates like p-p70S6K is strong evidence of the feedback loop being activated.[9] This confirms that this compound is inhibiting its target (mTORC1) and that the cells are responding by upregulating the PI3K/Akt pathway.

Q4: My this compound treatment is not reducing cell viability as expected. Could this be related to Akt activation?

A4: Yes, this is highly likely. The pro-survival signals from the reactivated Akt pathway can be sufficient to overcome the anti-proliferative effects of mTORC1 inhibition, leading to limited efficacy of this compound as a single agent.[4][9] To confirm this, you can try co-treating the cells with a PI3K or a dual PI3K/mTOR inhibitor to see if it restores sensitivity to this compound.[9][11]

Q5: How can I be sure the increased p-Akt signal is due to the feedback loop and not an artifact?

A5: A robust experiment should include the following controls:

  • Vehicle Control: To establish baseline p-Akt levels.

  • This compound Treatment: To show the increase in p-Akt and decrease in p-p70S6K.

  • PI3K Inhibitor Control: To show that this inhibitor alone effectively reduces p-Akt.

  • Combination Treatment (this compound + PI3K Inhibitor): This is the key group. You should see that the PI3K inhibitor abolishes the this compound-induced increase in p-Akt.[9][11] This result strongly indicates that the p-Akt increase is dependent on the PI3K pathway feedback.

Experimental Strategies & Protocols

Q6: What is the most common strategy to overcome this compound-induced Akt activation?

A6: The most common and effective strategy is the co-treatment of this compound with an inhibitor of the PI3K pathway.[9][11] By blocking PI3K, you prevent the upstream signaling surge that leads to Akt phosphorylation, thus blocking the feedback loop at its source. This dual-inhibition approach has shown synergistic effects in reducing cancer cell proliferation and inducing apoptosis in preclinical models.[11][12] Other strategies include using dual mTORC1/mTORC2 inhibitors, which block both mTOR complexes and prevent Akt phosphorylation by mTORC2.[5]

G cluster_treatments Treatment Arms start Start: Cancer Cell Culture treatment Step 1: Treatment Groups (e.g., 24-48 hours) start->treatment control Vehicle Control treatment->control 1 This compound This compound treatment->this compound 2 pi3ki PI3K Inhibitor treatment->pi3ki 3 combo This compound + PI3K Inhibitor treatment->combo 4 lysis Step 2: Cell Lysis quant Step 3: Protein Quantification (e.g., BCA Assay) lysis->quant wb Step 4: Western Blot quant->wb analysis Step 5: Data Analysis wb->analysis end Conclusion analysis->end

Caption: Experimental workflow for testing combination therapy.
Q7: Can you provide a detailed protocol for assessing Akt phosphorylation by Western Blot?

A7: Protocol: Western Blot for Phospho-Akt (Ser473)

This protocol is adapted from standard procedures for detecting phosphorylated proteins.[13][14]

  • Cell Lysis:

    • After treatment, wash cells once with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).[13]

    • Scrape cells and centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with 4x Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14] Note: BSA is often preferred over milk for phospho-antibodies to reduce background.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060) diluted in 5% BSA/TBST.

    • Incubation is typically done overnight at 4°C with gentle agitation.[13][14]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each in TBST at room temperature.[14]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in step 8.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.[13]

  • Stripping and Re-probing:

    • To normalize the data, the membrane should be stripped and re-probed for total Akt to ensure observed changes are due to phosphorylation status and not total protein levels.[13] Finally, probe for a loading control like GAPDH or β-actin.

Quantitative Data Summary

Q8: What does the quantitative data look like when combining this compound with a PI3K inhibitor?

A8: The following table summarizes representative data from studies on ER-positive breast cancer cell lines (MCF-7 and BT474) treated with this compound and the PI3K inhibitor LY294002.

Table 1: Effect of this compound and PI3K Inhibitor Combination on Signaling and Cell Cycle [9]

Treatment Groupp-Akt (Ser473) Levelp-p70S6K LevelG1 Phase Cell Cycle Arrest
Control (Vehicle) BaselineBaseline~65%
This compound ↑↑ (Increased)↓↓ (Decreased)~75%
Tamoxifen + this compound ↑↑ (Increased)↓↓ (Decreased)>90%
Tamoxifen + this compound + LY294002 ↓↓↓ (Abolished)↓↓↓ (Strongly Decreased)>90%

Data is a qualitative summary based on Western blot and flow cytometry results presented in the cited literature. "↑" indicates an increase and "↓" indicates a decrease relative to the control.

This data clearly demonstrates that while this compound effectively inhibits the downstream mTORC1 target p70S6K, it induces p-Akt.[9] The addition of a PI3K inhibitor not only abolishes this feedback activation but also enhances the inhibition of the pathway, leading to a more robust cell cycle arrest.[9]

References

Technical Support Center: Minimizing Everolimus Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing everolimus-related toxicities in animal studies. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant weight loss and general poor health in our mice treated with this compound. What are the potential causes and how can we mitigate this?

A1: Significant weight loss is a common toxicity associated with this compound treatment in animal studies. This can be multifactorial, stemming from decreased food intake due to malaise, metabolic disturbances, or specific organ toxicities.

Troubleshooting Steps:

  • Dose Reduction: Consider if the administered dose is too high. Phase I trials in humans have shown that doses as low as 5 mg/day can effectively inhibit the mTOR pathway with better tolerance. While direct dose translation is complex, this suggests that lower doses in animal models might still be effective while reducing toxicity.

  • Alternative Dosing Schedules:

    • Intermittent Dosing: Instead of daily administration, switching to an every-other-day regimen may reduce toxicity while maintaining efficacy. One study in mice used an intermittent regimen of 3 mg/kg this compound by oral gavage every other day for 56 days.

    • Chronotherapy: Administering this compound at a specific time of day can significantly impact its toxicity profile. Studies in mice have shown that dosing during the early activity span (nighttime for nocturnal animals) leads to less severe body weight loss compared to dosing during the rest span (daytime).

  • Supportive Care: Ensure easy access to palatable, high-energy food and hydration. Monitor body condition scores and consider humane endpoints if significant, unrelieved distress is observed.

Q2: Our male mice are showing signs of reproductive toxicity, specifically decreased testicular size. What is the mechanism and how can we minimize this?

A2: this compound can induce testicular toxicity, characterized by reduced testicular weight, vacuolization and atrophy of the germinal epithelium, and decreased spermatogenesis. This is a direct consequence of mTOR inhibition, which is crucial for germ cell differentiation and proliferation.

Mitigation Strategy: Chronotherapy

A key strategy to mitigate testicular toxicity is chronotherapy, or timing the drug administration to coincide with the body's natural circadian rhythms.

  • Optimal Dosing Time: In C57BL/6J male mice, administering this compound at the beginning of their active phase (Zeitgeber Time 13, or ZT13, which is early nighttime) resulted in significantly less testicular toxicity compared to administration at the beginning of their rest phase (ZT1, or early daytime).

  • Observed Outcomes: Mice treated at ZT13 showed less reduction in testes weights, and less severe histological damage to the testes.

Q3: We are planning a long-term study with this compound. Are there any concerns with treatment tolerance or loss of efficacy over time?

A3: Yes, continuous long-term administration of this compound can lead to the development of tolerance, characterized by a diminished inhibitory effect on the mTORC1 pathway. This can be accompanied by a decrease in the desired physiological effects, such as autophagy induction.

Mitigation Strategy: Intermittent Dosing

  • Mechanism of Tolerance: Continuous exposure can lead to a feedback activation of the Akt-mTORC1 pathway, rendering the cells less sensitive to the drug.

  • Intermittent Regimen: A study in mice demonstrated that an intermittent dosing schedule (e.g., every other day) for 56 days could partially rescue mTORC1 sensitivity to this compound.

Q4: How can we manage this compound-induced oral mucositis in our rat model?

A4: Oral mucositis, or stomatitis, is a frequent and dose-limiting toxicity of this compound.

Preventative and Therapeutic Strategies:

  • Topical Steroids: Prophylactic use of a dexamethasone-based mouthwash has been explored in clinical trials to reduce the incidence and severity of stomatitis. While direct animal model data on this is limited in the search results, it presents a clinically relevant strategy to test in preclinical models.

  • Natural Compounds: One study in rats suggested that an extract of Hippophae rhamnoides (sea buckthorn) may be a promising agent to manage this compound-induced oral mucositis.

Q5: We are observing hyperglycemia in our this compound-treated animals. Is this expected and how can it be managed?

A5: Yes, this compound can induce metabolic dysregulation, including hyperglycemia and impaired glucose tolerance. This is due to the role of the mTOR pathway in insulin signaling and glucose metabolism.

Management and Monitoring:

  • Blood Glucose Monitoring: Regularly monitor blood glucose levels in treated animals, especially in long-term studies.

  • Dietary Considerations: In studies where obesity is a factor, a high-fat diet can exacerbate this compound-induced glucose intolerance. Be mindful of the diet used in your animal model.

  • Dose Adjustment: If severe hyperglycemia is observed, consider dose reduction or a switch to an intermittent dosing schedule.

Quantitative Data Summary

Table 1: Effect of Chronotherapy on this compound-Induced Testicular Toxicity in Mice

ParameterThis compound at ZT1 (Rest Span)This compound at ZT13 (Active Span)p-value
Body Weight LossMore SevereLess Severe<0.001
Reduction in Testes WeightMore SevereLess Severe<0.001
Histological Testicular ToxicityMore EvidentLess Evident<0.001
Spermatogenic Cell PopulationSignificant DecreaseLess Decrease<0.001
Germinal Epithelium ProliferationSignificant DecreaseLess Decrease<0.001
Testicular this compound ConcentrationHigherLower<0.05

Data from a study in C57BL/6J male mice administered 5 mg/kg/day this compound orally for 4 weeks.

Table 2: Impact of Dosing Time on this compound-Induced Immunotoxicity in Male Mice

ParameterThis compound at ZT1 (Rest Span)This compound at ZT13 (Active Span)
Total Leukocyte CountDecreased by 56.9% (p < 0.01)Minor, non-significant change
Total Lymphocyte CountDecreased by 45.5% (p < 0.01)Minor, non-significant change
T-helper Lymphocyte CountDecreased by 43.1% (p < 0.05)Minor, non-significant change
B Lymphocyte CountDecreased by 48.7% (p < 0.01)Minor, non-significant change

Data from a study in C57BL/6J male mice administered 5 mg/kg/day this compound orally for 4 weeks.

Detailed Experimental Protocols

Protocol 1: Induction and Assessment of this compound-Induced Testicular Toxicity with Chronotherapy

  • Animal Model: Male C57BL/6J mice.

  • Acclimatization: House mice under a strict 12:12 hour light-dark cycle for at least two weeks to synchronize their circadian rhythms. Light onset is designated as Zeitgeber Time 0 (ZT0).

  • Dosing Regimen:

    • Prepare a suspension of this compound for oral gavage.

    • Administer this compound at a dose of 5 mg/kg/day for 4 consecutive weeks.

    • Divide animals into two groups:

      • Group 1 (Rest Span Dosing): Administer this compound at ZT1 (one hour after lights on).

      • Group 2 (Active Span Dosing): Administer this compound at ZT13 (one hour after lights off).

  • Toxicity Assessment:

    • Body Weight and Clinical Signs: Monitor and record body weight and any clinical signs of toxicity daily.

    • Testicular Weight: At the end of the 4-week treatment period, euthanize the animals and carefully dissect and weigh the testes.

    • Histopathology: Fix the testes in Bouin's solution, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for changes such as vacuolization, atrophy of the germinal epithelium, and loss of germinal cell attachment.

    • Spermatogenesis and Proliferation: Quantify the spermatogenic cell population and the proliferative activity of the germinal epithelium using appropriate immunohistochemical markers (e.g., Ki-67).

  • Drug Concentration Analysis:

    • Collect testes samples for the determination of steady-state this compound concentrations using a validated HPLC method.

Protocol 2: Evaluation of Intermittent vs. Continuous this compound Dosing on mTORC1 Signaling

  • Animal Model: GFP-LC3 transgenic mice (to monitor autophagy).

  • Dosing Regimens:

    • Continuous Dosing: Implant osmotic minipumps subcutaneously to deliver this compound at a constant rate of 1.5 mg/kg/day for 28 days.

    • Intermittent Dosing: Administer this compound at 3 mg/kg by oral gavage every other day for 56 days.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, collect liver tissue.

    • Perform Western blotting to analyze the phosphorylation status of key proteins in the mTORC1 pathway, including Akt1, mTOR, and S6rp.

    • Assess autophagy markers by examining the ratio of free GFP to GFP-LC3 and LC3-II to LC3-I, as well as the accumulation of SQSTM1.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Testicular_Toxicity Testicular Toxicity (Inhibition of Spermatogenesis) mTORC1->Testicular_Toxicity Inhibition leads to Metabolic_Dysregulation Metabolic Dysregulation (Hyperglycemia) mTORC1->Metabolic_Dysregulation Inhibition leads to This compound This compound This compound->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth/Proliferation S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: this compound inhibits mTORC1, impacting downstream signaling and leading to toxicities.

Experimental_Workflow_Chronotherapy cluster_setup Experimental Setup cluster_dosing Dosing Regimen (4 weeks) cluster_assessment Toxicity Assessment Acclimatization Acclimatize Mice (12:12h Light-Dark Cycle) Grouping Divide into Two Groups Acclimatization->Grouping Group1_Dosing Group 1: Dose at ZT1 (Rest Span) Grouping->Group1_Dosing Group2_Dosing Group 2: Dose at ZT13 (Active Span) Grouping->Group2_Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Group1_Dosing->Monitoring Group2_Dosing->Monitoring Necropsy End of Study Necropsy Monitoring->Necropsy Analysis Histopathology & Biochemical Analysis Necropsy->Analysis

Caption: Workflow for assessing this compound chronotoxicity in mice.

Technical Support Center: Addressing Lot-to-Lot Variability of Everolimus Powder

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for everolimus. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the lot-to-lot variability of this compound powder. Consistent and reproducible experimental outcomes are critical, and understanding the potential sources of variability in the active pharmaceutical ingredient (API) is the first step in achieving reliable results.

This guide provides answers to frequently asked questions, troubleshooting advice for common in-vitro issues, detailed experimental protocols for powder characterization, and visual aids to understand the critical pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability in this compound powder?

A1: Lot-to-lot variability refers to the differences in the physicochemical properties of this compound powder between different manufacturing batches. While all lots must meet the required specifications, subtle variations can still exist. For a sensitive compound like this compound, these differences can significantly impact experimental results.

Q2: What are the key physicochemical properties of this compound powder that can vary between lots?

A2: The most critical properties include:

  • Particle Size and Distribution: Affects dissolution rate and, consequently, bioavailability. Smaller particles generally dissolve faster due to a larger surface area.

  • Crystalline Form (Polymorphism): this compound can exist in different crystalline and amorphous forms.[1] Different polymorphs can have varying solubility, stability, and dissolution rates. The amorphous form is often used in formulations.[1]

  • Purity and Impurity Profile: The type and quantity of impurities can differ between lots, potentially affecting the compound's biological activity and stability.

  • Powder Flowability: Properties like bulk density and tapped density can vary, impacting handling, weighing, and formulation processes.

Q3: How can lot-to-lot variability affect my in-vitro experiments?

A3: Inconsistent results in cell-based assays are a common consequence. For example, a lot with a smaller particle size may show higher potency due to faster dissolution and higher cellular exposure. Different impurity profiles could also lead to off-target effects or altered responses. This can manifest as shifts in IC50 values, changes in cell proliferation rates, or variability in signaling pathway inhibition.[2][3]

Q4: What are the best practices for handling and storing this compound powder to minimize variability?

A4: To maintain the consistency of this compound powder, it is crucial to:

  • Store in a tightly sealed container: Protect from moisture, which can induce changes in the physical form.

  • Protect from light: this compound is light-sensitive.

  • Maintain at the recommended temperature: Typically, storage is at controlled room temperature or refrigerated, as specified by the supplier.

  • Avoid repeated freeze-thaw cycles for solutions.

  • Use a validated weighing procedure: Ensure accurate and consistent amounts are used in each experiment.

Q5: Should I re-qualify each new lot of this compound powder?

A5: Yes, it is highly recommended. For critical studies, performing a set of standardized quality control experiments on each new lot can save significant time and resources by identifying potential issues early. This could include a simple dissolution test, a purity check by HPLC, and a confirmation of activity in a sensitive cell line.

Troubleshooting Guide: In-vitro Assay Inconsistency

This guide will help you troubleshoot common issues in your in-vitro experiments that may be related to this compound powder variability.

Observed Issue Potential Cause Related to Lot-to-Lot Variability Recommended Action
Shift in IC50 values between experiments using different lots. Different dissolution rates due to variations in particle size or crystal form.1. Perform a comparative dissolution test on the different lots. 2. Characterize the particle size distribution and polymorphic form of each lot. 3. Consider preparing stock solutions well in advance and ensuring complete dissolution before use.
Inconsistent inhibition of the mTOR pathway (e.g., variable p-S6 kinase levels). Presence of impurities that may interfere with the assay or the biological activity of this compound.1. Analyze the purity and impurity profile of each lot using a validated HPLC method. 2. If possible, test the activity of known impurities in your assay system.
Poor reproducibility of anti-proliferative effects in cell-based assays. Incomplete solubilization of the powder leading to inaccurate concentrations in the assay.1. Review your procedure for preparing stock and working solutions. Ensure the solvent is appropriate and that the powder is fully dissolved. 2. Visually inspect solutions for any particulate matter before adding to cell cultures.
Unexpected cytotoxicity or off-target effects. Presence of a specific impurity in a particular lot.1. Compare the impurity profiles of the problematic lot with a lot that gave expected results. 2. If a unique impurity is identified, consult the supplier for more information.

Data Presentation: Illustrative Lot-to-Lot Variability

The following table provides an example of the kind of quantitative data that might be generated when comparing different lots of this compound powder. Note: This is a representative table, and actual values will vary.

Parameter Lot A Lot B Lot C Acceptance Criteria
Purity (HPLC, %) 99.8%99.5%99.9%≥ 99.0%
Total Impurities (%) 0.2%0.5%0.1%≤ 1.0%
Particle Size (D50, µm) 15.2 µm25.8 µm12.5 µmReport
Dissolution (30 min, %) 85%65%92%≥ 80%
Polymorphic Form AmorphousAmorphous with traces of Form IAmorphousAmorphous

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and quantify any impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound powder in the mobile phase to a known concentration.

  • Analysis: Inject the sample and compare the peak area of this compound to that of a reference standard. Impurities are identified by their relative retention times and quantified based on their peak areas relative to the main this compound peak.

X-Ray Powder Diffraction (XRPD) for Polymorphic Form Analysis

Objective: To identify the crystalline form of the this compound powder.

Methodology:

  • Instrument: A powder X-ray diffractometer.

  • Radiation: Cu Kα radiation.

  • Scan Range: 2θ from 5° to 40°.

  • Sample Preparation: A small amount of the powder is gently packed into the sample holder.

  • Analysis: The resulting diffraction pattern is compared to reference patterns for known polymorphs of this compound. A broad, featureless pattern is indicative of an amorphous form.

Laser Diffraction for Particle Size Analysis

Objective: To measure the particle size distribution of the this compound powder.

Methodology:

  • Instrument: A laser diffraction particle size analyzer.

  • Dispersion: The powder is dispersed in a suitable non-solvent liquid, often with the aid of a surfactant and sonication to prevent agglomeration.

  • Analysis: The dispersed sample is passed through a laser beam, and the scattered light is measured by a series of detectors. The instrument's software then calculates the particle size distribution based on the light scattering pattern. Key parameters to report are D10, D50, and D90 values.

In-vitro Dissolution Testing

Objective: To assess the rate at which this compound powder dissolves.

Methodology:

  • Apparatus: USP Apparatus 2 (paddle).

  • Dissolution Medium: 900 mL of a buffered solution (e.g., pH 6.8 phosphate buffer with a surfactant like 0.1% sodium lauryl sulfate).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: A known amount of this compound powder is added to the dissolution medium. Samples are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), filtered, and analyzed by HPLC to determine the concentration of dissolved this compound. A dissolution profile is then constructed by plotting the percentage of dissolved drug against time.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_membrane Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound This compound->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow New_Lot Receive New Lot of This compound Powder Characterization Physicochemical Characterization New_Lot->Characterization HPLC HPLC (Purity) Characterization->HPLC XRPD XRPD (Polymorphism) Characterization->XRPD PSD Particle Size Analysis Characterization->PSD Dissolution In-vitro Dissolution Test HPLC->Dissolution XRPD->Dissolution PSD->Dissolution Bioassay Biological Activity Assay (e.g., Cell Proliferation) Dissolution->Bioassay Compare Compare to Reference Lot Data Bioassay->Compare Decision Consistent? Compare->Decision Accept Accept Lot for Use Reject Reject Lot / Contact Supplier Decision->Accept Yes Decision->Reject No

Caption: Workflow for qualifying a new lot of this compound powder.

Troubleshooting_Logic Start Inconsistent In-vitro Assay Results Check_Procedure Review Assay Protocol & Reagent Preparation Start->Check_Procedure Procedure_OK Protocol Consistent? Check_Procedure->Procedure_OK Revise_Procedure Revise/Standardize Procedure Procedure_OK->Revise_Procedure No Check_Lot Are Different Lots of this compound Used? Procedure_OK->Check_Lot Yes Single_Lot Investigate Other Assay Variables Check_Lot->Single_Lot No Multiple_Lots Characterize Lots Check_Lot->Multiple_Lots Yes Compare_Properties Compare Physicochemical Properties of Lots Multiple_Lots->Compare_Properties Correlate Correlate Properties with Assay Performance Compare_Properties->Correlate

Caption: Troubleshooting decision tree for inconsistent in-vitro results.

References

Technical Support Center: Enhancing Everolimus Delivery to Tumor Tissue In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for strategies aimed at enhancing the in vivo delivery of everolimus to tumor tissue.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing this compound delivery to tumors?

A1: The main strategies focus on overcoming the poor solubility and non-specific biodistribution of this compound. Key approaches include:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanoparticles such as liposomes, polymeric nanoparticles (e.g., PLGA), and protein-based nanocages (e.g., H-ferritin) can improve its solubility, stability, and circulation time.[1][2][3][4] These carriers can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2][5]

  • Active Targeting: Modifying the surface of nanoparticles with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells (e.g., Transferrin Receptor-1 for H-ferritin) can further increase tumor-specific accumulation.[4][6]

  • Combination Therapies: Co-administering this compound with other chemotherapeutic agents can create synergistic effects, overcome drug resistance, and potentially alter the tumor microenvironment to improve drug penetration.[7][8][9]

Q2: Why is my in vivo study with nanoparticle-encapsulated this compound not showing better efficacy than free this compound?

A2: Several factors could contribute to this outcome:

  • Poor Nanoparticle Stability: The nanoparticles may be unstable in vivo, leading to premature release of this compound before reaching the tumor.

  • Inefficient Tumor Accumulation: The EPR effect can be heterogeneous across different tumor models.[5] The nanoparticle size, charge, and surface chemistry might not be optimal for your specific model.

  • Drug Release Kinetics: The nanoparticle formulation might not release the drug at a sufficient rate within the tumor to achieve a therapeutic concentration.

  • Host Strain variability: The genetic background of the mouse strain used for xenografts can influence tumor growth, immune response, and drug metabolism, affecting the perceived efficacy of the treatment.[10]

Q3: How can I measure the concentration of this compound in tumor tissue?

A3: The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14] This technique offers high sensitivity and specificity for quantifying this compound in complex biological matrices like tumor homogenates. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Nanoparticle Formulation & Characterization
Issue Potential Cause(s) Troubleshooting Steps
Low Drug Encapsulation Efficiency (<70%) 1. Poor solubility of this compound in the chosen organic solvent. 2. Drug partitioning into the external aqueous phase during formulation. 3. Suboptimal drug-to-polymer/lipid ratio.1. Test different organic solvents for better drug solubility. 2. Optimize the emulsification/sonication process to ensure rapid nanoparticle formation. 3. Vary the initial drug concentration to find the optimal loading capacity of your formulation.[3][15]
High Polydispersity Index (PDI > 0.3) 1. Formation of multiple nucleation sites during synthesis. 2. Aggregation of nanoparticles during formulation or storage. 3. Inconsistent mixing or temperature control.1. Optimize synthesis conditions like temperature, pH, and stirring rate.[16] 2. Incorporate stabilizing agents (e.g., PVA, Poloxamer 407).[16] 3. Use purification methods like centrifugation or filtration to isolate nanoparticles of a more uniform size.[16] 4. Ensure consistent and rapid mixing during the nanoprecipitation step.[15]
Inconsistent Particle Size Between Batches 1. Variability in manual mixing or addition rates. 2. Fluctuations in temperature or pH. 3. Inconsistent quality of raw materials (polymers, lipids, etc.).1. Use automated systems like syringe pumps for precise and reproducible addition of solutions. 2. Strictly control the temperature and pH of the reaction. 3. Source high-quality, well-characterized materials and use the same lot for a series of experiments.
In Vivo Experiments
Issue Potential Cause(s) Troubleshooting Steps
Difficulty with Intravenous (Tail Vein) Injection 1. Veins are not sufficiently dilated. 2. Improper restraint of the mouse. 3. Incorrect needle angle or placement.1. Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the tail veins.[17][18] 2. Use an appropriate restraint device to minimize animal movement.[17][19] 3. Insert a small gauge needle (27-30G) with the bevel facing up at a shallow angle (~10-15 degrees) parallel to the vein.[18][20] A successful injection should have no resistance.[20]
High Variability in Tumor Growth (Control & Treatment Groups) 1. Inconsistent number or viability of injected cancer cells. 2. Variation in the injection site (subcutaneous). 3. Inherent biological variability in the tumor model or mouse strain.[10] 4. Early euthanasia of mice with large tumors can skew the average tumor volume.[21]1. Ensure a single-cell suspension with high viability (>90%) is injected. Using Matrigel can sometimes improve tumor take rate.[22] 2. Inject into the same flank location for all animals. 3. Increase the number of animals per group to improve statistical power. 4. When presenting data, show individual tumor growth curves in addition to averages to provide a complete picture.[21]
Unexpected Toxicity or Animal Death 1. Off-target accumulation of nanoparticles in organs like the liver and spleen.[23] 2. Rapid release of the drug from the nanoparticles (burst release). 3. Immune response to the nanoparticle formulation.1. Conduct a biodistribution study to assess nanoparticle accumulation in major organs. 2. Optimize the nanoparticle formulation to achieve a more sustained drug release profile. 3. Consider surface modification with PEG ("stealth" nanoparticles) to reduce uptake by the mononuclear phagocyte system.[2]

Data Presentation: Efficacy of this compound Formulations

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of nanoparticle-based this compound formulations to free this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineFree this compound (nM)Nano-Everolimus (nM)Fold ImprovementReference
B16/BL6 (Melanoma)0.7N/AN/A[24]
H596 (Lung)65N/AN/A[24]
HCT116 (Colon)4000N/AN/A[24]
CAMA-1 (Breast)N/AN/AN/A[9]
MCF-7 (Breast)N/AN/AN/A[9][25][26]
T47D (Breast)N/AN/AN/A[9]
BT474 (Breast)~100 (for similar effect as 1 nM HEve)~1~100[1]

N/A: Data not available in the cited sources.

Table 2: In Vivo Tumor Growth Inhibition & Drug Accumulation

Tumor ModelFormulationTumor Growth Inhibition (%)Tumor Drug Accumulation (vs. Free Drug)Reference
MCF-7 XenograftFree this compoundSignificant inhibition vs. controlN/A[8]
786-O & A498 Xenografts (RCC)Dual drug (this compound/Vinorelbine) liposomesSignificantly higher than single-drug liposomesN/A[7]
MDA-MB-231-H2N Xenograft (Breast)Dual-targeted NPs (this compound/Paclitaxel)Maintained efficacy with reduced toxicity~2-fold increase in tumor PTX at 24h[5]
H596 Xenograft (Lung)Free this compoundStrong inhibition (T/C TVol = 0.14)N/A[24]

T/C TVol: Treated vs. Control Tumor Volume

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a modified emulsification/solvent evaporation method for preparing this compound-loaded PLGA-TPGS nanoparticles.[27]

Materials:

  • This compound (EV)

  • Poly(lactic-co-glycolide) (PLGA)

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA-TPGS in DCM.

  • Aqueous Phase Preparation: Prepare a PVA solution (e.g., 2% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator on an ice bath.

  • Solvent Evaporation: Stir the resulting nano-emulsion at room temperature for several hours to allow the DCM to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Quantification of this compound in Tumor Tissue by LC-MS/MS

This protocol is a general guideline for the extraction and quantification of this compound from tumor tissue.[11][12][14][28]

Materials:

  • Tumor tissue samples (stored at -80°C)

  • Homogenizer

  • This compound standard

  • Internal standard (e.g., ¹³C₂D₄-Everolimus)

  • Methanol, Acetonitrile

  • Precipitation solution (e.g., mineral acid in acetone or zinc sulfate in acetonitrile)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization: Weigh the frozen tumor tissue and homogenize it in a suitable buffer (e.g., PBS) on ice.

  • Protein Precipitation: To a known amount of tumor homogenate, add the internal standard followed by a protein precipitation solution.

  • Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing this compound and the internal standard.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a validated method to separate and quantify this compound based on its specific mass-to-charge ratio, using the internal standard for normalization.

  • Quantification: Calculate the concentration of this compound in the tumor tissue (e.g., in ng/g of tissue) by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared in a similar matrix.

Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines a typical procedure for assessing the biodistribution of this compound-loaded nanoparticles.[29][30][31]

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[30]

  • Nanoparticle Administration: Administer the nanoparticle formulation (or free drug as a control) intravenously via the tail vein.

  • Tissue Collection: At predetermined time points (e.g., 2, 6, 24, 48 hours) post-injection, euthanize the mice.[31]

  • Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).

  • Sample Processing: Weigh each organ and either homogenize immediately for drug quantification (as per Protocol 2) or fix in formalin for histological analysis.[29]

  • Data Analysis: Calculate the amount of drug per gram of tissue for each organ. Data is often presented as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway

mTOR_Pathway cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation This compound This compound This compound->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Studies cluster_analysis 4. Analysis A Nanoparticle Formulation B Characterization (Size, PDI, Drug Load) A->B C Cytotoxicity Assay (IC50 Determination) B->C D Cellular Uptake Studies C->D E Tumor Model Development D->E F Efficacy Study (Tumor Growth Inhibition) E->F G Biodistribution Study E->G H Toxicity Assessment F->H G->H I Drug Quantification in Tissues (LC-MS/MS) H->I J Data Analysis & Conclusion I->J

Caption: A typical experimental workflow for developing and testing nanoparticle-based this compound.

Drug Delivery Concept

Drug_Delivery cluster_free Free this compound cluster_nano Nano-Encapsulated this compound FreeDrug This compound SystemicCirculation1 Systemic Circulation FreeDrug->SystemicCirculation1 NormalTissue1 Normal Tissue (Off-Target Effects) SystemicCirculation1->NormalTissue1 Tumor1 Tumor (Low Accumulation) SystemicCirculation1->Tumor1 Clearance1 Rapid Clearance SystemicCirculation1->Clearance1 NanoDrug This compound-NP SystemicCirculation2 Systemic Circulation (Prolonged) NanoDrug->SystemicCirculation2 NormalTissue2 Normal Tissue (Reduced Uptake) SystemicCirculation2->NormalTissue2 Tumor2 Tumor (Enhanced Accumulation via EPR) SystemicCirculation2->Tumor2 Clearance2 Slow Clearance SystemicCirculation2->Clearance2

References

Validation & Comparative

Everolimus vs. Rapamycin: A Comparative Analysis of In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro efficacy of two prominent mTOR inhibitors, everolimus and rapamycin, reveals subtle but significant differences in their potency across various cell lines and experimental conditions. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate compound for their studies.

This compound (RAD001) and rapamycin (also known as sirolimus) are both potent and highly specific inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] Both drugs exert their effects by first binding to the intracellular protein FK506-binding protein 12 (FKBP12).[1][2][3] The resulting drug-FKBP12 complex then binds to and inhibits the mTOR complex 1 (mTORC1), a key downstream effector in the PI3K/Akt signaling pathway.[1][2][3] While sharing a common mechanism of action, their distinct chemical structures lead to differences in their pharmacokinetic and pharmacodynamic properties, which can translate to varied in vitro potency.

Quantitative Comparison of In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and rapamycin from various in vitro studies, highlighting their activity in different cell lines and assays.

CompoundCell LineAssay TypeIC50 ValueReference
This compound BT474 (Breast Cancer)Cell Growth Inhibition71 nM[4]
Primary Breast Cancer CellsCell Growth Inhibition156 nM[4]
HUVECVEGF-induced Proliferation0.12 nM[4]
HUVECbFGF-induced Proliferation0.8 nM[4]
T-cell Lymphoma Cell LinesProliferation Inhibition~1-10 nM[5]
Caki-2 (Renal Cell Carcinoma)Growth Inhibition (72h)Comparable to Rapamycin[6]
786-O (Renal Cell Carcinoma)Growth Inhibition (72h)Comparable to Rapamycin[6]
Caki-2 (Renal Cell Carcinoma)Growth Inhibition (168h)40.2-fold resistance in resistant subline[6]
786-O (Renal Cell Carcinoma)Growth Inhibition (168h)104.6-fold resistance in resistant subline[6]
Rapamycin Various Cancer Cell LinesS6K1 Phosphorylation Inhibition<1 nM to 100 nM[7]
MCF-7 (Breast Cancer)Cell Growth Inhibition20 nM[7][8]
MDA-MB-231 (Breast Cancer)Cell Growth Inhibition20 µM[7]
MCF-7 (Breast Cancer)S6K1 Phosphorylation Inhibition0.5 nM[8]
MDA-MB-231 (Breast Cancer)S6K1 Phosphorylation Inhibition20 nM[8]
Ca9-22 (Oral Cancer)Proliferation Inhibition~15 µM[9]
Caki-2 (Renal Cell Carcinoma)Growth Inhibition (72h)Comparable to this compound[6]
786-O (Renal Cell Carcinoma)Growth Inhibition (72h)Comparable to this compound[6]

Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell density, serum concentration, and duration of drug exposure.

The data indicates that both this compound and rapamycin are highly potent inhibitors of mTORC1 signaling, with IC50 values often in the low nanomolar range for inhibiting the phosphorylation of downstream targets like S6K1.[7][8] However, the concentration required to inhibit cell proliferation can be substantially higher and varies widely across different cancer cell lines.[7][8] For instance, MCF-7 breast cancer cells are sensitive to rapamycin with an IC50 of 20 nM for growth inhibition, whereas MDA-MB-231 cells require a much higher concentration of 20 µM.[7] Studies directly comparing the two drugs in renal cell carcinoma cell lines showed comparable potency after a 72-hour exposure.[6]

Signaling Pathway and Experimental Workflow

To understand the context of these in vitro studies, it is essential to visualize the underlying biological pathway and the experimental procedures used to assess drug potency.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients Nutrients->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Raptor Raptor mLST8 mLST8 p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound FKBP12 FKBP12 This compound->FKBP12 Rapamycin Rapamycin Rapamycin->FKBP12 FKBP12->mTORC1 Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when unphosphorylated Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: The mTORC1 signaling pathway and points of inhibition by this compound and rapamycin.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Potency Assays cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Cells Seeding Cells Cell Culture->Seeding Cells Drug Preparation Drug Preparation Drug Incubation Drug Incubation Drug Preparation->Drug Incubation Seeding Cells->Drug Incubation Proliferation Assay (e.g., MTT, Thymidine Incorporation) Proliferation Assay (e.g., MTT, Thymidine Incorporation) Drug Incubation->Proliferation Assay (e.g., MTT, Thymidine Incorporation) Western Blot (p-p70S6K, p-4E-BP1) Western Blot (p-p70S6K, p-4E-BP1) Drug Incubation->Western Blot (p-p70S6K, p-4E-BP1) IC50 Calculation IC50 Calculation Proliferation Assay (e.g., MTT, Thymidine Incorporation)->IC50 Calculation Western Blot (p-p70S6K, p-4E-BP1)->IC50 Calculation Statistical Analysis Statistical Analysis IC50 Calculation->Statistical Analysis

Caption: A generalized workflow for determining the in vitro potency of mTOR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro potency data. Below are outlines of common experimental protocols used in the cited studies.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Since the reduction of MTT can only be performed by metabolically active cells, the level of formazan product is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or rapamycin. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1, providing a direct measure of mTORC1 inhibition.

Protocol:

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-p70S6K) overnight at 4°C. Also, probe for the total form of the protein and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control to determine the extent of inhibition.

Conclusion

Both this compound and rapamycin are highly effective in vitro inhibitors of the mTORC1 pathway. While their potency in direct biochemical assays is often in the sub-nanomolar to low nanomolar range, their anti-proliferative effects are cell-line dependent and can require significantly higher concentrations. The choice between this compound and rapamycin for in vitro studies may depend on the specific cell type and the desired experimental outcome. For researchers investigating the direct inhibition of mTORC1 signaling, both compounds are excellent tools. However, when studying cellular proliferation, it is crucial to determine the IC50 empirically for the specific cell line of interest. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at comparing the in vitro potency of these important mTOR inhibitors.

References

Validating Everolimus Target Engagement in Tumor Biopsies: A Comparative Guide to Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies used to validate the target engagement of everolimus, an mTOR inhibitor, in tumor biopsies. Demonstrating that a drug has reached and modulated its intended target is a critical step in clinical drug development. For this compound, this is typically achieved by measuring the phosphorylation status of downstream effectors of the mTOR signaling pathway. This guide focuses on the most common pharmacodynamic (PD) biomarker, phosphorylated ribosomal protein S6 (pS6), and compares the primary methods for its detection and quantification in tumor tissue.

The mTOR Signaling Pathway and this compound

This compound functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1).[1] This inhibition blocks the phosphorylation of key downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell proliferation.[1] The phosphorylation of ribosomal protein S6 (S6), a substrate of S6K, is a well-established and robust biomarker for mTORC1 activity. A reduction in pS6 levels in tumor biopsies following this compound treatment serves as direct evidence of target engagement.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates BP1 4E-BP1 mTORC1->BP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein_Synthesis This compound This compound This compound->mTORC1 inhibits S6 Ribosomal Protein S6 S6K->S6 phosphorylates pS6 pS6 (Biomarker) S6->pS6 pS6->Protein_Synthesis eIF4E eIF4E BP1->eIF4E inhibits

Figure 1. Simplified mTOR signaling pathway showing the mechanism of action for this compound and the downstream biomarker pS6.

Comparison of Assay Methodologies

The two primary methods for assessing pS6 levels in tumor biopsies are Immunohistochemistry (IHC) and quantitative immunoassays, such as ELISA or Meso Scale Discovery (MSD). Each method offers distinct advantages and disadvantages.

FeatureImmunohistochemistry (IHC)Immunoassays (ELISA, MSD)
Principle In-situ detection of pS6 in tissue sections using specific antibodies.Quantitative measurement of pS6 in tissue lysate.
Sample Type Formalin-Fixed Paraffin-Embedded (FFPE) or frozen tissue sections.Fresh or frozen tissue homogenates (lysates).
Output Semi-quantitative (H-score) or qualitative (staining intensity).Fully quantitative (concentration, e.g., pg/mL).
Data Context Provides spatial resolution; shows which cells are positive.Provides an average measurement from the entire lysate.
Throughput Lower; manual scoring can be time-consuming.Higher; amenable to 96/384-well plate formats.
Sensitivity Dependent on antibody and detection system; generally lower.High sensitivity, especially with electrochemiluminescence (MSD).
Objectivity Scoring can be subjective and prone to inter-observer variability.Objective, instrument-based readout.
Pros Preserves tissue architecture, identifies cell-type specific signaling.Highly sensitive, quantitative, and reproducible.
Cons Semi-quantitative nature, potential for scoring variability.Loss of spatial information, requires tissue homogenization.

Quantitative Data Presentation

Direct head-to-head comparisons of different assay methodologies on the same this compound-treated clinical biopsy samples are limited in published literature. However, data from clinical studies using IHC demonstrates clear, dose-dependent target engagement.

A phase IB "window-of-opportunity" study in resectable non-small cell lung cancer (NSCLC) provides valuable quantitative data on pS6 modulation by this compound using IHC.[2] Patients received daily doses of this compound prior to surgery, and pre- and post-treatment biopsies were compared.

Table 1: Change in Phospho-S6 (pS6) Levels in NSCLC Tumor Biopsies Following this compound Treatment (Measured by IHC)

Treatment CohortNMean Change in pS6 Immunoscore (%)Standard Deviationp-value
Control (No Treatment)10-41.25± 65.62\multirow{3}{*}{0.063}
This compound 5 mg/day23-61.57± 35.80
This compound 10 mg/day23-47.21± 44.96
Data adapted from Suresh et al., 2015.[2] The change reflects a comparison between baseline and post-treatment surgical samples. While the 10mg dose shows a strong effect, the variability in this cohort was higher than the 5mg cohort in this particular study.

These data demonstrate a significant reduction in pS6 levels in patients treated with this compound compared to controls, confirming target engagement.[2] The semi-quantitative nature of IHC (immunoscore) is sufficient to detect this biological effect. A fully quantitative immunoassay would be expected to show a similar dose-dependent inhibition, likely with lower variance and higher sensitivity.

Experimental Protocols

Detailed, validated protocols are essential for reproducible results. Below are representative protocols for the detection of pS6 in tumor biopsies by IHC and a quantitative immunoassay.

Protocol 1: Immunohistochemistry (IHC) for pS6 in FFPE Tumor Biopsies

This protocol is a standard procedure for chromogenic IHC on formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Cut FFPE tissue sections at 4-5 µm and mount on charged slides.

    • Bake slides at 60°C for at least 30 minutes.

    • Deparaffinize sections by immersing in two changes of xylene (5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER).

    • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat in a pressure cooker or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approx. 30 minutes).

  • Staining Procedure:

    • Rinse sections with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Rinse with wash buffer.

    • Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes to prevent non-specific antibody binding.

    • Incubate with the primary antibody (e.g., rabbit anti-phospho-S6 Ribosomal Protein Ser235/236) diluted in antibody diluent at 4°C overnight in a humidified chamber.

    • Rinse sections with wash buffer (3x, 5 min each).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.

    • Rinse with wash buffer (3x, 5 min each).

  • Detection and Counterstaining:

    • Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until the desired brown stain intensity develops (typically 1-10 minutes).

    • Rinse slides in deionized water to stop the reaction.

    • Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei blue.

    • "Blue" the Hematoxylin in running tap water or a bluing reagent.

    • Dehydrate sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

  • Analysis:

    • Slides are scored by a pathologist, typically using an H-score method that combines the percentage of positive cells and their staining intensity.

Protocol 2: Quantitative Immunoassay (MSD) for pS6 in Frozen Tumor Biopsies

This protocol describes a multiplex electrochemiluminescence immunoassay, such as those from Meso Scale Discovery (MSD), which provides high sensitivity and a wide dynamic range.

  • Lysate Preparation:

    • Weigh a frozen tumor biopsy sample (typically 10-50 mg).

    • Add ice-cold lysis buffer (e.g., MSD Tris Lysis Buffer) containing protease and phosphatase inhibitors at a ratio of 10 µL per 1 mg of tissue.

    • Homogenize the tissue on ice using a bead beater or other mechanical homogenizer until fully dissociated.

    • Incubate the homogenate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (lysate).

    • Determine the total protein concentration of the lysate using a BCA assay.

  • Immunoassay Procedure (Example for MSD Phospho/Total S6 Kit):

    • Thaw all kit reagents to room temperature.

    • Prepare assay plate: Add 150 µL of MSD Blocker A solution to each well of the MULTI-SPOT plate. Incubate for 1 hour at room temperature with shaking. Wash the plate 3 times with wash buffer.

    • Prepare standards and samples: Prepare a serial dilution of the provided calibrator to create a standard curve. Dilute tissue lysates to a final concentration of 0.1-1.0 µg/µL in complete lysis buffer.

    • Add 25 µL of diluted standards or samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature with shaking.

    • Wash the plate 3 times with wash buffer.

    • Add 25 µL of the blended detection antibody solution to each well.

    • Incubate for 1 hour at room temperature with shaking.

    • Wash the plate 3 times with wash buffer.

    • Add 150 µL of MSD Read Buffer T to each well.

  • Data Acquisition and Analysis:

    • Immediately read the plate on an MSD instrument (e.g., SECTOR Imager).

    • The instrument measures the intensity of emitted light upon electrochemical stimulation.

    • Calculate the concentration of pS6 in the samples by interpolating their signals from the standard curve using the analysis software.

    • Normalize pS6 concentration to the total protein concentration of the lysate or to the total S6 protein level if running a multiplex assay.

Workflow and Decision Diagrams

The selection of an appropriate assay depends on the specific research question, available resources, and the nature of the biopsy material.

Workflow_Comparison Biopsy Tumor Biopsy (Pre- & Post-Treatment) FFPE Fixation (Formalin) & Paraffin Embedding Biopsy->FFPE IHC Path SnapFreeze Snap Freezing (Liquid N2) Biopsy->SnapFreeze Immunoassay Path Sectioning Microtome Sectioning (4-5 µm) FFPE->Sectioning IHC_Stain IHC Staining (pS6 Antibody) Sectioning->IHC_Stain Scoring Pathologist Scoring (H-Score) IHC_Stain->Scoring IHC_Data Semi-Quantitative Data (Spatial Context) Scoring->IHC_Data Homogenize Homogenization & Lysis SnapFreeze->Homogenize Quantify Protein Quantification (BCA Assay) Homogenize->Quantify Immunoassay Immunoassay (ELISA / MSD) Quantify->Immunoassay IA_Data Quantitative Data (Concentration) Immunoassay->IA_Data

Figure 2. Comparative experimental workflow from tumor biopsy to data analysis for IHC and Immunoassay methods.

Decision_Tree Start Primary Goal? Q1 Need Spatial Context? (e.g., tumor vs. stroma) Start->Q1 Localization Q2 Need High-Throughput Quantitative Data? Start->Q2 Quantification IHC Choose IHC Q1->IHC Yes Sample Sample Type? Q1->Sample No IA Choose Immunoassay (ELISA / MSD) Q2->IA Yes Q2->Sample No FFPE FFPE Available Sample->FFPE Frozen Frozen Tissue Available Sample->Frozen FFPE->IHC Frozen->IA

Figure 3. Decision tree for selecting an appropriate pharmacodynamic assay for pS6 measurement.

Conclusion

Both Immunohistochemistry and quantitative immunoassays are valuable tools for confirming this compound target engagement in tumor biopsies by measuring the inhibition of pS6.

  • Immunohistochemistry (IHC) is indispensable when information about the cellular localization of mTOR pathway inhibition is required. Its ability to work with routinely collected FFPE samples makes it widely applicable. While semi-quantitative, it is effective at demonstrating a biological effect in response to drug treatment.

  • Quantitative Immunoassays (ELISA, MSD) are the preferred method for obtaining precise, objective, and highly sensitive measurements of pS6 levels. These assays are ideal for dose-response studies and for generating robust quantitative data suitable for pharmacokinetic/pharmacodynamic (PK/PD) modeling, though they require fresh or frozen tissue and result in the loss of tissue architecture.

The choice of method should be guided by the specific objectives of the study, the type of tumor tissue available, and the need for quantitative versus spatially resolved data. In many comprehensive drug development programs, a combination of both approaches provides the most complete understanding of drug activity in the tumor microenvironment.

References

Everolimus vs. Other mTOR Inhibitors in Renal Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of renal cell carcinoma (RCC) research, inhibitors of the mammalian target of rapamycin (mTOR) have emerged as a critical class of therapeutic agents. This guide provides a detailed comparison of everolimus against other notable mTOR inhibitors—temsirolimus, ridaforolimus, and sapanisertib—in preclinical renal cancer models. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of the relative efficacy and mechanisms of these compounds.

mTOR Signaling Pathway in Renal Cell Carcinoma

The mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, metabolism, and angiogenesis, and its dysregulation is a frequent event in renal cell carcinoma.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. First-generation mTOR inhibitors, known as rapalogs, including this compound, temsirolimus, and ridaforolimus, primarily inhibit the mTORC1 complex.[2] Second-generation mTOR inhibitors, such as sapanisertib, are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[3]

mTOR_Pathway Simplified mTOR Signaling Pathway in Renal Cancer Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton, Cell Survival mTORC2->Actin_Cytoskeleton This compound This compound (Rapalog) This compound->mTORC1 Sapanisertib Sapanisertib (TKI) Sapanisertib->mTORC1 Sapanisertib->mTORC2

Figure 1: Simplified mTOR Signaling Pathway in Renal Cancer

In Vitro Efficacy of mTOR Inhibitors

The anti-proliferative activity of this compound and other mTOR inhibitors has been evaluated in various renal cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for comparing drug potency.

Cell LineThis compound IC50 (nM)Temsirolimus IC50 (nM)Reference
Caki-21.82.3[3]
786-O0.91.2[3]

Table 1: Comparative IC50 Values of this compound and Temsirolimus in Renal Cancer Cell Lines. [3]

Notably, in this compound-resistant sublines (Caki-2/EVR and 786-O/EVR), the IC50 values for both this compound and temsirolimus were significantly increased, indicating cross-resistance between these two rapalogs.[3]

In Vivo Efficacy of mTOR Inhibitors

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of mTOR inhibitors. These studies typically involve implanting human renal cancer cells or patient-derived tumor tissue into immunodeficient mice.

A direct preclinical comparison of tumor growth inhibition between this compound and other mTOR inhibitors in renal cancer xenograft models is not extensively documented in the available literature. However, a study utilizing a patient-derived tissue slice graft model of renal cell carcinoma provided a comparison between temsirolimus and the dual mTORC1/2 inhibitor, MLN0128 (sapanisertib). In this model, MLN0128 demonstrated a more consistent and sustained suppression of tumor growth compared to temsirolimus. While not a direct comparison with this compound, this suggests that dual mTORC1/2 inhibition may offer advantages over rapalog monotherapy in certain contexts.

Clinical trial data provides some indirect evidence of the relative efficacy. A phase II trial in patients with metastatic clear cell renal cell carcinoma refractory to VEGF-targeted therapy showed no significant difference in progression-free survival between patients treated with this compound and those treated with sapanisertib.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate mTOR inhibitors.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability through the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by viable cells.

  • Cell Seeding: Plate renal cancer cells (e.g., Caki-2, 786-O) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and other mTOR inhibitors in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Renal Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Drugs Add mTOR Inhibitors (Serial Dilutions) Incubate_24h_1->Add_Drugs Incubate_72h Incubate 72h Add_Drugs->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: MTT Assay Workflow

In Vivo Renal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and subsequent drug treatment to evaluate anti-tumor efficacy.

  • Cell Preparation: Culture human renal cancer cells (e.g., Caki-1) to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, other mTOR inhibitors). Administer the drugs at the desired doses and schedules (e.g., oral gavage daily).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Xenograft_Workflow Renal Cancer Xenograft Workflow Start Start Prepare_Cells Prepare Renal Cancer Cell Suspension Start->Prepare_Cells Inject_Mice Subcutaneous Injection into Immunodeficient Mice Prepare_Cells->Inject_Mice Monitor_Tumor Monitor Tumor Growth Inject_Mice->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Tumors reach 100-150 mm³ Treat_Mice Administer mTOR Inhibitors Randomize->Treat_Mice Measure_Tumor Measure Tumor Volume and Body Weight Treat_Mice->Measure_Tumor Measure_Tumor->Treat_Mice Continuous Treatment Analyze_Data Analyze Tumor Growth Inhibition Measure_Tumor->Analyze_Data End of Study End End Analyze_Data->End

Figure 3: Renal Cancer Xenograft Workflow

Conclusion

This guide provides a comparative overview of this compound and other mTOR inhibitors in preclinical renal cancer models. The available data suggests that while rapalogs like this compound and temsirolimus exhibit similar in vitro potency and potential for cross-resistance, second-generation dual mTORC1/2 inhibitors such as sapanisertib may offer a therapeutic advantage in certain contexts, including in models of acquired resistance. However, a clear superiority of one agent over another in preclinical models is not definitively established due to the limited number of direct comparative studies. The provided experimental protocols offer a foundation for researchers to conduct further comparative efficacy studies to elucidate the nuanced differences between these mTOR inhibitors and to guide the development of more effective therapeutic strategies for renal cell carcinoma.

References

Everolimus Efficacy: A Comparative Analysis Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), across various cancer types. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at supporting experimental data, clinical trial methodologies, and the underlying signaling pathways.

Mechanism of Action: Targeting the mTOR Pathway

This compound functions by inhibiting the mTOR protein, a crucial serine/threonine kinase that regulates cell growth, proliferation, survival, and angiogenesis.[1][2] It specifically targets the mTORC1 complex by first binding to the intracellular protein FKBP12.[1][3] This this compound-FKBP12 complex then binds to mTORC1, inhibiting its downstream signaling.[3] The disruption of the mTORC1 pathway leads to reduced protein synthesis and a decrease in the proliferation of tumor cells and the formation of new blood vessels that tumors need to grow.[1][4]

mTOR_Pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Growth Factors AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibition mTORC1 mTORC1 TSC1_2->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 FKBP12 FKBP12 FKBP12->mTORC1 InhibitionPoint X This compound This compound This compound->FKBP12 CellGrowth Protein Synthesis, Cell Growth, Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth InhibitionPoint->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Comparative Efficacy of this compound in Major Clinical Trials

The efficacy of this compound has been established in several pivotal Phase III clinical trials across different cancer types. The tables below summarize the key results.

Table 1: Efficacy in Advanced Renal Cell Carcinoma (mRCC)
Trial (N)Treatment ArmComparator ArmMedian PFS (months)Hazard Ratio (PFS)Median OS (months)Hazard Ratio (OS)
RECORD-1 [5]This compound (n=277)Placebo (n=139)4.90.33 (p<0.001)14.80.87 (p=0.162)
Retrospective Study [6]This compound (n=325)Axitinib (n=127)No significant difference-No significant difference-

PFS: Progression-Free Survival; OS: Overall Survival

Table 2: Efficacy in Advanced Breast Cancer (HR+/HER2-)
Trial (N)Treatment ArmComparator ArmMedian PFS (months)Hazard Ratio (PFS)Median OS (months)Hazard Ratio (OS)
BOLERO-2 [7]This compound + Exemestane (n=485)Placebo + Exemestane (n=239)6.90.43 (p<0.001)31.00.89 (p=0.14)
PrE0102 [8]This compound + Fulvestrant (n=66)Placebo + Fulvestrant (n=65)10.30.61 (p=0.02)28.31.31 (p=0.37)

HR+: Hormone Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative

Table 3: Efficacy in Advanced Pancreatic Neuroendocrine Tumors (pNET)
Trial (N)Treatment ArmComparator ArmMedian PFS (months)Hazard Ratio (PFS)Median OS (months)Hazard Ratio (OS)
RADIANT-3 [9][10]This compound (n=207)Placebo (n=203)11.00.35 (p<0.001)44.00.94 (p=0.3)

Note on OS data: In many trials, crossover from the placebo arm to the this compound arm upon disease progression was permitted, which can confound the overall survival results.[10][11]

Experimental Protocols and Workflows

The methodologies of these key clinical trials share a common structure, designed to rigorously assess the efficacy and safety of this compound.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1 or 1:1) Screening->Randomization ArmA Treatment Arm (this compound + Standard Care) Randomization->ArmA Ratio A ArmB Control Arm (Placebo + Standard Care) Randomization->ArmB Ratio B Treatment Treatment Period (Continuous Dosing) ArmA->Treatment ArmB->Treatment Progression Disease Progression? ArmB->Progression If Placebo Arm FollowUp Follow-up & Assessment (e.g., RECIST criteria) Treatment->FollowUp FollowUp->Progression Progression->FollowUp No Crossover Optional Crossover to Open-Label this compound Progression->Crossover If Placebo Arm Analysis Primary Endpoint Analysis (Progression-Free Survival) Progression->Analysis Yes Crossover->ArmA OS_Analysis Secondary Endpoint (Overall Survival Analysis) Analysis->OS_Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
Key Experimental Methodologies

  • RECORD-1 (Advanced Renal Cell Carcinoma):

    • Design: Phase III, randomized, double-blind, placebo-controlled trial.[5]

    • Patient Population: 416 patients with metastatic RCC whose disease had progressed on prior sunitinib and/or sorafenib therapy.[5]

    • Intervention: Patients were randomized (2:1) to receive either this compound 10 mg once daily or a placebo, both with best supportive care.[5]

    • Primary Endpoint: Progression-free survival.[5]

    • Crossover: Patients in the placebo group were allowed to cross over to receive this compound upon disease progression.[5]

  • BOLERO-2 (Advanced Breast Cancer):

    • Design: Phase III, randomized, double-blind, placebo-controlled trial.[7]

    • Patient Population: 724 postmenopausal women with hormone receptor-positive, HER2-negative advanced breast cancer that was refractory to letrozole or anastrozole.[7]

    • Intervention: Patients were randomized (2:1) to receive either this compound (10 mg/day) plus exemestane (25 mg/day) or placebo plus exemestane.[7]

    • Primary Endpoint: Progression-free survival.[7]

  • RADIANT-3 (Advanced Pancreatic Neuroendocrine Tumors):

    • Design: Phase III, randomized, double-blind, placebo-controlled trial.[9][12]

    • Patient Population: 410 patients with advanced, low- or intermediate-grade pancreatic neuroendocrine tumors with disease progression within the prior 12 months.[9][12]

    • Intervention: Patients were randomized (1:1) to receive this compound 10 mg once daily or placebo, both with best supportive care.[9][12]

    • Primary Endpoint: Progression-free survival.[9][12]

    • Crossover: Patients in the placebo arm could receive open-label this compound upon confirmed disease progression.[9][12]

Visual Comparison of Efficacy

The following diagram illustrates the relative improvement in median progression-free survival (PFS) conferred by this compound-based therapy compared to control arms across the three major cancer types discussed.

Efficacy_Comparison This compound This compound-Based Therapy pNET pNET (RADIANT-3) This compound->pNET vs Placebo Breast Breast Cancer (BOLERO-2) This compound->Breast vs Exemestane RCC mRCC (RECORD-1) This compound->RCC vs Placebo PFS_pNET PFS Benefit: +6.4 months pNET->PFS_pNET PFS_Breast PFS Benefit: +4.1 months Breast->PFS_Breast PFS_RCC PFS Benefit: +3.0 months RCC->PFS_RCC

Caption: Comparative benefit in median Progression-Free Survival (PFS).

Safety and Tolerability Profile

Across clinical trials, this compound is associated with a consistent set of adverse events. The most common drug-related side effects are generally grade 1 or 2 and include:

  • Stomatitis (mouth ulcers) [9][13]

  • Rash [9][13]

  • Fatigue [9][13]

  • Diarrhea [9][13]

  • Increased risk of infection [9][14]

More serious, though less common, adverse events include non-infectious pneumonitis, anemia, and hyperglycemia.[9][14] Management of these side effects is crucial for maintaining patients on therapy.

Conclusion

This compound has demonstrated consistent efficacy by significantly improving progression-free survival across multiple cancer types, including advanced renal cell carcinoma, HR+/HER2- breast cancer, and pancreatic neuroendocrine tumors. Its targeted inhibition of the mTORC1 pathway provides a valuable therapeutic option for patients with advanced malignancies, particularly after the failure of other treatments. While a significant benefit in overall survival has been challenging to demonstrate, often due to trial design allowing for patient crossover, the marked delay in tumor progression underscores its clinical utility. Future research will likely focus on identifying predictive biomarkers to optimize patient selection and exploring novel combination strategies to further enhance its efficacy.

References

Validating Biomarkers for Everolimus Sensitivity in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying robust predictive biomarkers is critical for the successful clinical application of targeted therapies like everolimus. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, serve as an invaluable platform for validating such biomarkers. This guide provides a comparative analysis of genomic, proteomic, and metabolomic biomarkers for this compound sensitivity, supported by experimental data from PDX-based studies.

This compound, an inhibitor of the mammalian target of rapamycin (mTOR), has shown efficacy in various cancers. However, patient response is variable, underscoring the need for biomarkers to select individuals most likely to benefit. This guide synthesizes findings from recent preclinical studies utilizing PDX models to evaluate and compare potential biomarkers of this compound sensitivity.

Comparative Analysis of Biomarkers

The following tables summarize quantitative data from studies investigating genomic, proteomic, and metabolomic biomarkers in this compound-treated PDX models.

Genomic Biomarkers

Genomic alterations in the PI3K/AKT/mTOR pathway are the most extensively studied biomarkers for this compound sensitivity. Mutations in PIK3CA and loss or mutation of PTEN are frequently associated with pathway activation and have been investigated as predictors of response.

BiomarkerCancer TypePDX Model DetailsThis compound Treatment RegimenTumor Growth Inhibition (TGI) / ResponseKey Findings & Citations
PIK3CA Mutation Breast Cancer10 TNBC PDX modelsNot specified60-80% TGI in 6/10 modelsWhile only one model harbored a PIK3CA mutation, the study highlighted the general prevalence of PI3K pathway activation in TNBC PDX models.[1] Preclinical studies have suggested that PIK3CA mutations can sensitize cancer cells to this compound.[2][3][4]
PTEN Loss/Mutation Pancreatic Neuroendocrine Tumors (PNETs)1 PNET PDX model with PTEN mutationsNot specifiedResponsive to this compoundThe presence of PTEN mutations was linked to mTOR pathway activation and response to mTOR inhibitors.[5] Cell line studies also associate PTEN aberrations with this compound sensitivity.[6]
PTEN & INPP4B Loss Triple-Negative Breast Cancer (TNBC)32 TNBC PDX modelsNot specifiedTGI >50% in responder models40% of models showed concurrent loss of both PTEN and INPP4B. Loss of these tumor suppressors was associated with PI3K pathway activation.[1]
KRAS or BRAF Mutation Colorectal & Endometrial CancerMouse xenograft models (HCT116 & ME-180)Not specifiedAbrogation of this compound's antiproliferative effectsThe presence of concurrent KRAS or BRAF mutations with PIK3CA mutations predicted resistance to this compound.[2][3]
Proteomic Biomarkers

The phosphorylation status of key proteins downstream of mTOR, such as S6 ribosomal protein and 4E-BP1, as well as upstream activators like AKT, are direct indicators of pathway activity and have been explored as pharmacodynamic and predictive biomarkers.

BiomarkerCancer TypePDX Model DetailsThis compound Treatment RegimenChange in Biomarker LevelCorrelation with Response & Citations
Phospho-AKT (p-AKT) Triple-Negative Breast Cancer (TNBC)10 TNBC PDX modelsNot specifiedIncreased p-AKT in responder modelsA baseline p-AKT/total AKT ratio greater than 1 was predictive of response to this compound.[1] High basal p-AKT levels have been associated with greater growth inhibition in response to this compound in cell lines.[7]
Phospho-S6 (p-S6) Rhabdomyosarcoma1 RMS PDX modelNot specifiedSignificant reduction in p-S6K1Inhibition of mTOR signaling, as evidenced by reduced p-S6K1, was observed with this compound treatment.[8]
Phospho-4E-BP1 (p-4E-BP1) Rhabdomyosarcoma1 RMS PDX modelNot specifiedSignificant increase in p-4E-BP1This compound treatment led to increased phosphorylation of 4E-BP1, indicating inhibition of its repressor function and downstream effects on translation.[8]
Metabolomic Biomarkers

Metabolic reprogramming is a hallmark of cancer, and the mTOR pathway is a key regulator of cellular metabolism. Metabolomic profiling of PDX tumors offers a functional readout of this compound's effects and holds promise for identifying novel response biomarkers.

BiomarkerCancer TypePDX Model DetailsThis compound Treatment RegimenKey Metabolite ChangesCorrelation with Response & Citations
Lactate & Glutamine Triple-Negative Breast Cancer (TNBC)Panel of TNBC PDX models (n=103 animals)Not specifiedReduced glycolytic lactate production and glutaminolysisThese metabolic changes were consistent with PI3K/AKT/mTOR pathway inhibition. The metabolic effects were more pronounced in responding xenografts.[9][10][11][12]
Glucose & Phosphocholine Triple-Negative Breast Cancer (TNBC)Panel of TNBC PDX models (n=103 animals)Not specifiedIncreased glucose and decreased phosphocholineThe observed changes suggest that mTOR inhibition led to decreased glucose consumption and a reduction in a malignancy-associated metabolite.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biomarker validation studies. Below are generalized protocols based on the reviewed literature for key experiments in this compound PDX studies.

Patient-Derived Xenograft (PDX) Model Establishment and this compound Treatment
  • Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The tumor is then harvested and can be passaged into subsequent cohorts of mice for expansion.

  • Treatment Initiation: When tumors in the experimental cohort reach the desired volume, mice are randomized into treatment and control groups.

  • This compound Administration: this compound is typically administered orally (per os) at a specified dose and schedule (e.g., 2.5 mg/kg daily).[14] The vehicle control group receives the same volume of the vehicle solution.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.

Western Blot Analysis for Proteomic Biomarkers
  • Tumor Lysate Preparation: At the end of the study, tumors are excised and snap-frozen. Frozen tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, p-S6, total S6).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.

High-Resolution Magic Angle Spinning Magnetic Resonance Spectroscopy (HR-MAS MRS) for Metabolomics
  • Sample Preparation: A small piece of intact frozen tumor tissue is placed into a specialized rotor.

  • Data Acquisition: The rotor is spun at a high speed at the "magic angle" (54.7°) within a high-field NMR spectrometer to acquire high-resolution spectra from the tissue sample.

  • Spectral Processing: The raw data is processed, which includes Fourier transformation, phasing, and baseline correction.

  • Metabolite Quantification: The signals in the spectrum are assigned to specific metabolites, and their relative concentrations are determined by integrating the peak areas.

  • Statistical Analysis: Multivariate statistical methods, such as partial least squares-discriminant analysis (PLS-DA), are used to identify metabolic profiles that differ between treatment groups or correlate with treatment response.[9][10][11][13]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved in biomarker validation.

Everolimus_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Translation S6K1->Translation fourEBP1->Translation This compound This compound This compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

PDX_Biomarker_Validation_Workflow PatientTumor Patient Tumor Biopsy PDX_Establishment PDX Model Establishment PatientTumor->PDX_Establishment Tumor_Expansion Tumor Expansion & Cohort Generation PDX_Establishment->Tumor_Expansion Treatment This compound vs. Vehicle Treatment Tumor_Expansion->Treatment Tumor_Monitoring Tumor Volume Monitoring Treatment->Tumor_Monitoring Biomarker_Analysis Biomarker Analysis (Genomic, Proteomic, Metabolomic) Tumor_Monitoring->Biomarker_Analysis Data_Correlation Correlate Biomarker Status with Treatment Response Biomarker_Analysis->Data_Correlation Validation Validated Predictive Biomarker Data_Correlation->Validation Biomarker_Comparison_Logic Everolimus_Sensitivity This compound Sensitivity Predictive_Power Predictive Power Everolimus_Sensitivity->Predictive_Power Genomic Genomic Biomarkers (e.g., PIK3CA, PTEN) Genomic->Predictive_Power Proteomic Proteomic Biomarkers (e.g., p-AKT, p-S6) Proteomic->Predictive_Power Metabolomic Metabolomic Biomarkers (e.g., Lactate, Glucose) Metabolomic->Predictive_Power

References

Confirming Everolimus-Induced Apoptosis: A Comparative Guide to Caspase-3 Cleavage and Alternative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the mTOR inhibitor everolimus, robust and reliable methods for confirming apoptosis are paramount. While the cleavage of caspase-3 is a widely accepted hallmark of apoptosis, a multi-faceted approach employing alternative assays can provide a more comprehensive and convincing body of evidence. This guide offers a detailed comparison of the caspase-3 cleavage assay with other common methods for detecting this compound-induced apoptosis, supported by experimental data and detailed protocols.

Executive Summary

This guide provides a comparative analysis of key assays used to confirm and quantify this compound-induced apoptosis. The central focus is on the widely used caspase-3 cleavage assay, which is compared against three alternative methods: Poly (ADP-ribose) polymerase (PARP) cleavage, Annexin V staining, and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. Each method offers distinct advantages and provides complementary information regarding the apoptotic process. The selection of the most appropriate assay or combination of assays will depend on the specific experimental context, available equipment, and the desired endpoints.

Data Presentation: Comparison of Apoptosis Detection Methods

The following table summarizes quantitative data from representative studies investigating this compound-induced apoptosis using various assays. This allows for a direct comparison of the sensitivity and type of data generated by each method.

AssayCell LineThis compound ConcentrationDuration of TreatmentObserved EffectReference
Cleaved Caspase-3 (Western Blot) BC-3, JSC-15, 10, 20 µM24 hoursDose-dependent increase in cleaved caspase-3 levels.[1]
NALM616 µM24 hoursLow levels of cleaved caspase-3 detected.[2]
PARP Cleavage (Western Blot) BC-3, JSC-15, 10, 20 µM24 hoursDose-dependent increase in cleaved PARP.[1]
MCF-720 nM24 hoursInduction of PARP cleavage.[3]
Annexin V Staining (Flow Cytometry) BC-3, JSC-110, 20 µM24 hoursSignificant increase in Annexin V positive cells (early and late apoptosis).[1]
NALM616 µM24 hoursIncrease in Annexin V and 7-AAD double-positive cells, suggesting loss of membrane integrity.[4]
PC35, 10, 20 µM24 hoursDose-dependent increase in the percentage of apoptotic cells.[5]
TUNEL Assay MCF-7 xenograftsNot specifiedNot specifiedThis compound promotes apoptosis in tumor sections.[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound action and the subsequent experimental validation of apoptosis, the following diagrams are provided.

Everolimus_Pathway cluster_cell Cancer Cell This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 inhibits FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Bcl2 Bcl-2 (Anti-apoptotic) mTORC1->Bcl2 downregulates PI3K PI3K AKT AKT PI3K->AKT AKT->mTORC1 Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound-induced apoptotic signaling pathway.

Apoptosis_Assay_Workflow cluster_workflow Experimental Workflow for Apoptosis Confirmation cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest Cells treatment->harvest caspase_assay Caspase-3 Cleavage (Western Blot) harvest->caspase_assay parp_assay PARP Cleavage (Western Blot) harvest->parp_assay annexin_assay Annexin V Staining (Flow Cytometry) harvest->annexin_assay tunel_assay TUNEL Assay (Microscopy/Flow Cytometry) harvest->tunel_assay analysis Data Analysis and Quantification caspase_assay->analysis parp_assay->analysis annexin_assay->analysis tunel_assay->analysis conclusion Confirmation of This compound-Induced Apoptosis analysis->conclusion

General workflow for assessing this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cleaved Caspase-3 and PARP Cleavage Assay (Western Blot)

This method detects the active, cleaved fragments of caspase-3 and its substrate PARP, providing a direct measure of apoptotic signaling.

a. Cell Lysis and Protein Quantification:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cleaved caspase-3 (Asp175) and/or cleaved PARP (Asp214) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

c. Data Analysis:

  • Quantify the band intensity using densitometry software.

  • Normalize the intensity of the cleaved caspase-3 or cleaved PARP band to the loading control.

  • Express the results as a fold change relative to the vehicle-treated control.

Annexin V Staining Assay (Flow Cytometry)

This assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

a. Cell Preparation:

  • Harvest both adherent and floating cells after this compound treatment.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

b. Staining:

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

c. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters.

  • Gate on the cell population of interest, excluding debris.

  • Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

d. Data Analysis:

  • Calculate the percentage of cells in each quadrant.

  • Compare the percentage of apoptotic cells (early and late) in this compound-treated samples to the vehicle-treated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a later event in apoptosis.

a. Cell/Tissue Preparation:

  • For cultured cells, fix them on slides. For tissue samples, use paraffin-embedded sections.

  • Permeabilize the cells/tissues with proteinase K or a similar reagent.

b. Labeling:

  • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

c. Detection:

  • If using Br-dUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.

  • If using a directly labeled fluorescent dUTP, proceed to imaging.

  • Counterstain the nuclei with a DNA dye such as DAPI.

d. Imaging and Analysis:

  • Visualize the samples using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive cells (cells with fragmented DNA) relative to the total number of cells (DAPI-stained nuclei).

  • Alternatively, TUNEL-positive cells can be quantified by flow cytometry.

Comparison and Recommendations

FeatureCleaved Caspase-3/PARP Assay (Western Blot)Annexin V Staining (Flow Cytometry)TUNEL Assay
Principle Detects activated executioner caspases and their substrates.Detects externalization of phosphatidylserine.Detects DNA fragmentation.
Stage of Apoptosis Mid-to-late stage.Early stage.Late stage.
Throughput Lower throughput.High throughput.Moderate to high throughput (flow cytometry).
Quantitative Semi-quantitative (densitometry).Highly quantitative.Quantitative.
Advantages Specific for caspase-dependent apoptosis. Provides information on specific signaling pathways.Detects early apoptotic events. Can distinguish between apoptotic and necrotic cells (with PI/7-AAD).Can be used on tissue sections (in situ). Considered a gold standard for detecting apoptotic DNA fragmentation.
Limitations Requires cell lysis, losing single-cell information. Can be influenced by antibody specificity.Can also stain necrotic cells if the membrane is compromised. Phosphatidylserine externalization can occur in non-apoptotic contexts.May also label necrotic cells or cells with DNA damage. Can be less sensitive for early apoptotic events.
Best For Confirming the involvement of the caspase cascade. Investigating upstream and downstream signaling events.High-throughput screening of apoptosis induction. Quantifying the percentage of apoptotic cells in a population.In situ detection of apoptosis in tissues. Confirming the final execution phase of apoptosis.

Recommendations:

For a comprehensive confirmation of this compound-induced apoptosis, it is recommended to use a combination of assays that target different stages of the apoptotic process.

  • Initial Screening: Annexin V staining is an excellent choice for initial high-throughput screening to quantify the overall apoptotic population.

  • Confirmation and Mechanistic Insight: Western blotting for cleaved caspase-3 and cleaved PARP should be used to confirm that the observed cell death is indeed caspase-dependent apoptosis and to provide insight into the signaling cascade.

  • In Situ Validation: The TUNEL assay is particularly valuable for validating apoptotic effects in vivo within tissue sections from xenograft models treated with this compound.

By employing a multi-assay approach, researchers can generate a robust and compelling dataset to definitively conclude that this compound induces apoptosis in their model system.

References

Safety Operating Guide

Proper Disposal Procedures for Everolimus

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide essential safety and logistical information for the proper handling and disposal of everolimus in a laboratory setting. This compound is a potent, physiologically active substance and requires careful management to ensure personnel safety and environmental protection. All waste materials contaminated with this compound must be treated as hazardous waste.

General Principles and Safety Precautions

This compound is classified as a hazardous substance, and as such, specific precautions must be taken during handling and disposal to prevent exposure and environmental contamination.[1]

  • Hazardous Waste Classification : All this compound waste, including unused or expired products, empty containers, and contaminated materials, must be disposed of as hazardous chemical waste.[2][3] This disposal must adhere to all applicable local, regional, and national regulations.[4][5]

  • Segregation : this compound waste should be segregated from other laboratory waste streams. Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Avoid Environmental Release : Under no circumstances should this compound or its waste be flushed down the drain or discarded in regular trash.[6][7][8] The compound is very toxic to aquatic life with long-lasting effects.[4][9]

  • Labeling : All waste containers must be clearly labeled as hazardous waste, indicating the contents (this compound).[3]

  • Personnel Training : All personnel handling this compound must be trained on its hazards, appropriate work practices, required personal protective equipment (PPE), and emergency procedures.[3]

Personal Protective Equipment (PPE) for Disposal

Consistent use of appropriate PPE is critical to minimize exposure risk during the handling and disposal of this compound waste.

  • Gloves : Wear double, chemotherapy-grade gloves (e.g., nitrile or latex).[2][3]

  • Eye Protection : Use chemical safety glasses or goggles.[2]

  • Lab Coat : A dedicated lab coat or protective suit should be worn.[2]

  • Respiratory Protection : If handling this compound powder outside of a certified chemical fume hood or if there is a risk of aerosolization or dust generation, an N100 or NIOSH-approved respirator is required.[2][10]

  • Footwear : Closed-toe shoes are mandatory.[2]

Step-by-Step Disposal Procedures

The specific procedure depends on the type of this compound waste being handled.

1. Unused or Expired this compound (Bulk Powder or Solutions)

  • Step 1 : Ensure all work is conducted within a chemical fume hood to prevent inhalation of powders or aerosols.[2][11]

  • Step 2 : Keep the product in its original container if possible.[4]

  • Step 3 : Place the original container into a larger, sealable, and properly labeled hazardous waste container.

  • Step 4 : For solutions, do not mix with other solvent waste. Keep it in a dedicated, closed hazardous waste container.

  • Step 5 : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[6][8]

2. Empty Containers

  • Empty this compound containers are still considered hazardous waste as they retain product residue.[2][4]

  • Step 1 : Do not rinse the containers.

  • Step 2 : Seal the empty container with its original cap.

  • Step 3 : Place the sealed, empty container into a designated hazardous waste collection drum or box labeled for this compound-contaminated solid waste.

3. Contaminated Labware and Debris

  • This category includes items such as contaminated gloves, absorbent pads, weighing papers, pipette tips, and disposable garments.[2]

  • Step 1 : Place all solid waste items contaminated with this compound into a dedicated, clearly labeled hazardous waste container (e.g., a yellow "Trace" chemotherapy waste container or a black RCRA container for bulk contamination, as per institutional policy).[3]

  • Step 2 : Seal the container when it is full or ready for disposal.

  • Step 3 : Store the sealed container in a designated Satellite Accumulation Area (SAA) until collection by EHS.[3]

4. Contaminated Sharps

  • This includes needles and syringes that have contained this compound.

  • Step 1 : If a syringe contains any residual volume of the drug (e.g., more than just trace amounts), it must be disposed of as bulk hazardous chemical waste in a designated black RCRA container, not a standard red sharps container.[3]

  • Step 2 : If the syringe is completely empty with no visible drug residue, it can be placed directly into a red sharps container. Do not recap needles.[3]

  • Step 3 : Consult your EHS office for specific guidance, as institutional policies may vary.

5. Animal Bedding and Waste

  • In research settings, animal waste and bedding may be contaminated.

  • Step 1 : Continue to handle and dispose of animal bedding as hazardous material for a specified period after the final treatment.[2]

  • Step 2 : All handling of contaminated bedding should be performed in a chemical fume hood or a Class II, B2 Biosafety Cabinet.[2]

Spill Cleanup and Disposal
  • Step 1 : Evacuate and secure the area to prevent unprotected personnel from entering.

  • Step 2 : Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Step 3 : For powder spills, gently cover the spill with absorbent pads. Avoid dry sweeping or any action that could generate dust.[7][10]

  • Step 4 : Collect the material using tools that will not create dust. Place all contaminated materials (absorbent pads, cleaning tools, etc.) into a sealed, labeled hazardous waste container.[6][7]

  • Step 5 : Decontaminate the spill surface. One recommended method is to clean with a detergent solution, followed by a thorough rinse.[3] For non-recoverable residue, a sodium hypochlorite solution may be used for cleaning.[9]

  • Step 6 : Dispose of all cleanup materials as hazardous this compound waste.

Quantitative Data Summary

While most disposal procedures are qualitative, specific timeframes for handling contaminated materials from animal studies have been established.

Waste TypeSpecial Handling / Disposal TimeframeReference
Animal Bedding and Waste (Post-Treatment)Dispose of as hazardous material until 10 days after the last treatment.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials in a laboratory setting.

EverolimusDisposalWorkflow cluster_prep Preparation & Identification cluster_pathways Disposal Pathways cluster_containment Containment & Final Disposal start Identify this compound-related waste waste_type What is the waste type? start->waste_type bulk_product Unused/Expired Product (Powder or Solution) waste_type->bulk_product Bulk Product empty_container Empty Primary Container waste_type->empty_container Empty Container contaminated_solid Contaminated PPE, Labware, Debris waste_type->contaminated_solid Contaminated Solids animal_waste Contaminated Animal Bedding / Waste waste_type->animal_waste Animal Waste (<10 days post-treatment) spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Debris hazardous_container Place in sealed, labeled Hazardous Waste Container bulk_product->hazardous_container empty_container->hazardous_container contaminated_solid->hazardous_container animal_waste->hazardous_container spill_cleanup->hazardous_container ehs_pickup Store in Satellite Accumulation Area for EHS pickup hazardous_container->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Everolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical plans for the handling and disposal of Everolimus, a potent mTOR inhibitor. Adherence to these guidelines is critical to ensure the safety of researchers and maintain a secure laboratory environment. This procedural guide directly addresses operational questions to streamline your workflow and mitigate risks associated with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE, compiled from multiple safety data sheets and chemical safety recommendations.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Double gloving with nitrile or latex gloves.[1]Provides an extra layer of protection against potential contamination. Nitrile gloves with a minimum thickness of 0.11 mm are recommended, with some tested varieties showing breakthrough times of up to 480 minutes.[2] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Lab coat, suit, or scrubs.[1]Protects skin from accidental splashes or spills. Garments contaminated with this compound should be considered hazardous waste and disposed of accordingly.[1]
Eye Protection Safety glasses or goggles.[1]Shields eyes from airborne particles, particularly when handling the powdered form of this compound, and from splashes of solutions.
Respiratory Protection N100 respirator.[1]Recommended when handling this compound powder if engineering controls like a chemical fume hood are not available or insufficient to control airborne particulates.

Operational and Disposal Plans: Step-by-Step Guidance

Engineering Controls:

  • This compound Powder: All handling of this compound in its powdered form must be conducted within a certified chemical fume hood (CFH) to minimize inhalation exposure.[1]

  • This compound Solutions: Handling of this compound solutions should be performed in a CFH or a Class II, B2 Biosafety Cabinet (BSC), especially if there is a risk of aerosolization.[1]

Decontamination and Spill Response:

In the event of a spill, immediate and thorough decontamination is crucial. The following protocol is a synthesis of best practices for handling cytotoxic drug spills.

Experimental Protocol: this compound Spill Decontamination

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE outlined in the table above, including double gloves, a lab coat, and eye protection.

  • Contain the Spill:

    • For liquid spills: Gently cover the spill with absorbent pads to contain it.

    • For powder spills: Carefully cover the powder with damp absorbent towels to prevent it from becoming airborne.

  • Clean the Area:

    • Work from the outside of the spill inward.

    • Clean the spill area twice with a detergent solution.

    • Follow with a final cleaning using 70% isopropyl alcohol or a freshly prepared 10% bleach solution followed by 1% sodium thiosulfate.

  • Dispose of Waste: All materials used for cleanup, including absorbent pads, contaminated PPE, and any broken glass (collected with tongs or a scoop), must be placed in a designated hazardous waste container.

Disposal Plan:

All this compound waste, including empty containers, unused compound, and contaminated materials, is considered hazardous and must be disposed of accordingly.

  • Segregation: Keep this compound waste separate from regular laboratory trash.

  • Containerization: Use clearly labeled, leak-proof hazardous waste containers. Contaminated sharps should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not flush this compound down the drain or dispose of it in the regular trash.[3][4]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Everolimus_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_powder Weighing/Handling Powder prep_hood->handle_powder handle_solution Preparing/Using Solution prep_hood->handle_solution decontaminate Decontaminate Work Area handle_powder->decontaminate handle_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill_event Spill Occurs spill_contain Contain Spill spill_event->spill_contain spill_clean Decontaminate Area spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Everolimus
Reactant of Route 2
Everolimus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.